5-Bromo-1,2,3,4-tetrahydronaphthalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174089. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNLCUAIHSXPBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210247 | |
| Record name | Naphthalene, 5-bromo-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6134-55-0 | |
| Record name | 5-Bromo-1,2,3,4-tetrahydronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006134550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6134-55-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 5-bromo-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69SPU3D3DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 5-Bromo-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-1,2,3,4-tetrahydronaphthalene, a key intermediate in various synthetic applications. The information presented herein is intended to support research, development, and quality control activities by providing a consolidated resource of its essential physicochemical characteristics.
Core Physical Properties
This compound is a halogenated derivative of tetralin. Understanding its physical properties is crucial for its handling, reaction optimization, and purification. The key physical data for this compound are summarized in the table below.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁Br | [1][2] |
| Molecular Weight | 211.10 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 106-108 °C at 4 mmHg | |
| Melting Point | Not explicitly found in search results | |
| Density | Not explicitly found in search results | |
| Solubility | Not explicitly found in search results | |
| CAS Number | 6134-55-0 | [2] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail generalized, standard laboratory protocols for measuring the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid is a sensitive indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad and depressed range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass has liquefied (completion of melting) are recorded. This range is reported as the melting point.
Density Determination
The density of a solid is its mass per unit volume. For a solid that is insoluble in a liquid of known density, the displacement method is commonly employed.
Methodology:
-
Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.
-
Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if applicable, or a non-reactive organic solvent). The initial volume of the liquid is recorded.
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
-
The final volume of the liquid and the submerged solid is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
Calculation: The density is calculated by dividing the mass of the solid by its determined volume.
Solubility Determination
Assessing the solubility of a compound in various solvents is crucial for purification (e.g., recrystallization), reaction setup, and formulation development.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.
-
A small volume of the selected solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated (e.g., by vortexing or shaking) at a controlled temperature (typically room temperature) for a set period.
-
Observation: The solubility is visually assessed. The compound is classified as soluble, partially soluble, or insoluble based on the absence or presence of undissolved solid. For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC after separating the undissolved solid.
Synthesis Workflow
The synthesis of this compound is typically achieved through the electrophilic bromination of 1,2,3,4-tetrahydronaphthalene (tetralin). The following diagram illustrates a general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydronaphthalene
This technical guide provides a comprehensive overview of 5-Bromo-1,2,3,4-tetrahydronaphthalene, a key chemical intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, properties, synthesis, and applications.
Chemical Identity and Physical Properties
This compound is a halogenated derivative of tetralin. Its chemical structure consists of a naphthalene ring system where one of the aromatic rings is fully saturated, and a bromine atom is substituted at the 5th position of the aromatic ring.
Table 1: Chemical Identifiers for this compound [1][][3]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 6134-55-0 |
| Molecular Formula | C₁₀H₁₁Br |
| Molecular Weight | 211.10 g/mol |
| InChI | InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 |
| InChIKey | WDNLCUAIHSXPBR-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC=C2Br |
| Physical Form | Solid[4] |
Table 2: Physicochemical Properties of this compound and its Parent Compound
| Property | This compound | 1,2,3,4-Tetrahydronaphthalene (Tetralin) |
| Melting Point | Data not available | -35 °C |
| Boiling Point | Data not available | 207 °C |
| Density | Data not available | 0.973 g/mL at 25 °C |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region (typically δ 6.8-7.5 ppm). The presence of the electron-withdrawing bromine atom will influence the chemical shifts of the adjacent aromatic protons. The four methylene groups of the saturated ring will give rise to complex multiplets in the upfield region (δ 1.7-3.0 ppm). For comparison, the assigned chemical shifts for the parent 1,2,3,4-tetrahydronaphthalene are available in the Biological Magnetic Resonance Bank.[5]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals. The aromatic carbons will resonate in the range of δ 120-140 ppm, with the carbon atom attached to the bromine showing a characteristic shift. The aliphatic carbons will appear in the upfield region (δ 20-35 ppm).
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching will be observed in the 2800-3000 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the saturated ring.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the electrophilic bromination of 1,2,3,4-tetrahydronaphthalene (tetralin). A plausible experimental protocol is outlined below, based on general procedures for aromatic bromination.
Materials and Reagents:
-
1,2,3,4-tetrahydronaphthalene (Tetralin)
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Anhydrous solvent (e.g., Dichloromethane, Carbon tetrachloride)
-
Catalyst (e.g., Iron(III) bromide, if using Br₂)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydronaphthalene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
If using bromine, add a catalytic amount of iron(III) bromide to the solution.
-
Slowly add a solution of N-Bromosuccinimide or bromine in the same anhydrous solvent to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and remove the solvent to yield this compound.
Spectroscopic Characterization
A general protocol for obtaining NMR spectra is provided below.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure for ¹H and ¹³C NMR:
-
Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum, typically using a single pulse experiment.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required to achieve a good signal-to-noise ratio.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the TMS signal.
Applications in Drug Development
The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space. This compound serves as a versatile building block for the synthesis of more complex molecules with a range of biological activities. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
This compound and its derivatives have been explored for their potential in several therapeutic areas:
-
Neurological and Endocrine Disorders: It is a key intermediate in the synthesis of drugs targeting these conditions. For instance, it is instrumental in the production of dopamine agonists like bromocriptine, which is used in the treatment of Parkinson's disease and hyperprolactinemia.[6]
-
Anticancer Agents: The tetrahydronaphthalene core is present in compounds designed as inhibitors of various cancer-related targets.
-
Antimicrobial and Anti-inflammatory Agents: Derivatives of tetrahydronaphthalene have shown promise as antimicrobial and anti-inflammatory agents.
Safety and Handling
This compound is harmful if swallowed and causes serious eye irritation. It is also very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C10H11Br | CID 98891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 5-bromo-1,2,3,4-tetrahydro-naphthalene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. bmse000530 1,2,3,4-tetrahydronaphthalene at BMRB [bmrb.io]
- 6. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene from Tetralin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene from tetralin, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a brominated aromatic ring fused to a saturated cyclohexane ring, allows for a variety of subsequent chemical modifications. The selective introduction of a bromine atom at the C5 position of the tetralin scaffold is a critical transformation that requires careful control of reaction conditions to achieve high yields and regioselectivity. This guide focuses on the direct electrophilic aromatic substitution of tetralin to produce the desired 5-bromo derivative.
Synthetic Pathway: Electrophilic Aromatic Bromination
The synthesis of this compound from tetralin is achieved through an electrophilic aromatic substitution (EAS) reaction. In this reaction, a bromine atom acts as the electrophile and substitutes a hydrogen atom on the aromatic ring of tetralin. The regioselectivity of this reaction is crucial, as bromination can potentially occur at the C5 or C6 position of the aromatic ring, or even on the benzylic positions of the aliphatic ring under different conditions.
To favor substitution at the C5 position, the reaction is typically carried out using a brominating agent in the presence of a Lewis acid catalyst. The Lewis acid polarizes the brominating agent, increasing its electrophilicity and facilitating the attack on the electron-rich aromatic ring.
Experimental Protocols
While various conditions can be employed for the bromination of tetralin, achieving high selectivity for the 5-bromo isomer often involves the use of specific catalysts and reaction parameters. Below is a detailed experimental protocol for the synthesis.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | C₁₀H₁₂ | 132.21 | ≥98% |
| Bromine | Br₂ | 159.81 | ≥99.5% |
| Iron(III) chloride (anhydrous) | FeCl₃ | 162.20 | ≥98% |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | ≥99.8% |
| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 | - |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | - |
Reaction Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1,2,3,4-tetrahydronaphthalene (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: To the stirred solution, add anhydrous iron(III) chloride (0.1 eq) in one portion.
-
Bromine Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of bromine (1.05 eq) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molar Ratio (Tetralin:Br₂:FeCl₃) | 1 : 1.05 : 0.1 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 70 - 85% |
| Boiling Point of Product | 115-117 °C at 10 mmHg |
| Appearance of Product | Colorless to pale yellow liquid |
Safety Precautions
-
Bromine is highly corrosive, toxic, and causes severe burns. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
Iron(III) chloride is corrosive and hygroscopic. Handle it in a dry environment.
-
The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The reaction setup must include a gas trap containing a basic solution (e.g., NaOH solution) to neutralize the HBr.
Conclusion
The synthesis of this compound from tetralin via electrophilic aromatic substitution is a well-established and efficient method. Careful control of the reaction conditions, particularly the use of a Lewis acid catalyst and low temperatures, is essential for achieving high regioselectivity and yield. The protocol and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important synthetic intermediate.
An In-depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydronaphthalene (CAS: 6134-55-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-1,2,3,4-tetrahydronaphthalene, a key chemical intermediate in organic synthesis. This document consolidates essential physicochemical properties, detailed experimental protocols, and its applications in the synthesis of complex molecules, tailored for professionals in research and development.
Core Physicochemical Properties
This compound is a halogenated derivative of tetralin. Its chemical structure, featuring a bromine atom on the aromatic ring, makes it a versatile reagent for introducing the tetralin moiety into larger molecules through various cross-coupling reactions.
| Property | Value | Reference(s) |
| CAS Number | 6134-55-0 | [1][2] |
| Molecular Formula | C₁₀H₁₁Br | [1][2][3] |
| Molecular Weight | 211.10 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Bromotetralin, 1-Bromo-5,6,7,8-tetrahydronaphthalene | [1] |
| Physical Form | Solid or Liquid | [2] |
| Boiling Point | 266 °C at 760 mmHg; 106-108 °C at 4 mmHg | [2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the direct bromination of 1,2,3,4-tetrahydronaphthalene (tetralin). While various bromination methods of tetralin have been explored, achieving regioselectivity for the 5-position is a key challenge. High-temperature bromination often leads to benzylic substitution and polybrominated products.
A general experimental workflow for the synthesis is outlined below. It is important to note that specific reaction conditions should be optimized to favor the desired isomer and minimize side products.
Illustrative Experimental Protocol (Adapted from related syntheses)
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Anhydrous Solvent (e.g., Carbon tetrachloride, Dichloromethane)
-
Initiator (e.g., AIBN, Benzoyl peroxide) if a radical pathway is desired.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,3,4-tetrahydronaphthalene in the chosen anhydrous solvent.
-
Slowly add the brominating agent (e.g., N-Bromosuccinimide) portion-wise to the solution. The reaction may be initiated by heat or a radical initiator.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature to reflux) for a specified period. Reaction progress should be monitored by techniques such as TLC or GC.
-
Upon completion, the reaction is cooled to room temperature and quenched, for example, with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to isolate this compound.
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons, with the bromine substitution influencing their chemical shifts and coupling patterns. Aliphatic protons on the saturated ring will appear as multiplets in the upfield region. |
| ¹³C NMR | Resonances for the aromatic carbons, with the carbon atom attached to the bromine showing a characteristic chemical shift. Signals for the four aliphatic carbons will also be present. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (211.10 g/mol ). A characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M and M+2 peaks) would be expected. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and a C-Br stretching vibration in the fingerprint region. |
Applications in Research and Drug Development
The tetralin scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. This compound serves as a key building block for the synthesis of these complex molecules. The bromine atom provides a reactive handle for various transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 5-position of the tetralin core.
Derivatives of the tetralin core have shown a broad spectrum of biological activities, including anticancer properties. For instance, analogues of combretastatin A-4, a potent anticancer agent, have been synthesized using brominated tetralone precursors, highlighting the importance of halogenated tetralin derivatives in the development of new therapeutic agents. The tetrahydronaphthalene framework is also a key structural motif in various natural products and pharmaceuticals.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed and causes serious eye irritation. It is also considered very toxic to aquatic life with long-lasting effects.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Spectroscopic Profile of 5-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Guide
Disclaimer: Due to the limited availability of public spectroscopic data for 5-Bromo-1,2,3,4-tetrahydronaphthalene, this guide presents a detailed analysis of its parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin). This information serves as a foundational reference for researchers, scientists, and drug development professionals, offering insights into the core spectroscopic features of the tetralin framework. The principles and methodologies described herein are directly applicable to the analysis of its brominated derivative.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential tools for elucidating the structure and purity of such compounds. This guide provides a summary of the expected spectroscopic data based on the well-characterized parent molecule, 1,2,3,4-tetrahydronaphthalene, along with detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,2,3,4-tetrahydronaphthalene. These values provide a baseline for interpreting the spectra of this compound, where the primary differences will arise from the electronic effects and isotopic signature of the bromine substituent on the aromatic ring.
Table 1: ¹H NMR Spectroscopic Data for 1,2,3,4-tetrahydronaphthalene[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.07 | Multiplet | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |
| 2.77 | Multiplet | 4H | Benzylic protons (H-1, H-4) |
| 1.80 | Multiplet | 4H | Aliphatic protons (H-2, H-3) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectroscopic Data for 1,2,3,4-tetrahydronaphthalene[1]
| Chemical Shift (δ) ppm | Assignment |
| 137.34 | Quaternary aromatic carbons (C-4a, C-8a) |
| 129.34 | Aromatic CH carbons (C-5, C-8) |
| 125.61 | Aromatic CH carbons (C-6, C-7) |
| 29.60 | Benzylic carbons (C-1, C-4) |
| 23.43 | Aliphatic carbons (C-2, C-3) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 3: IR Spectroscopic Data for 1,2,3,4-tetrahydronaphthalene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 - 3020 | Medium | Aromatic C-H stretch |
| 2930 - 2840 | Strong | Aliphatic C-H stretch |
| 1495, 1450 | Medium-Strong | Aromatic C=C stretch |
| 740 | Strong | Ortho-disubstituted C-H bend (out-of-plane) |
Table 4: Mass Spectrometry Data for 1,2,3,4-tetrahydronaphthalene
| m/z | Relative Intensity (%) | Assignment |
| 132 | 100 | [M]⁺ (Molecular Ion) |
| 104 | 80 | [M-C₂H₄]⁺ (Retro-Diels-Alder fragmentation) |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and gently invert to dissolve the sample completely.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher corresponding ¹³C frequency.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid sample onto the center of a clean salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently rotate to create a thin film.
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty spectrometer should be recorded prior to sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
GC-MS System Parameters:
-
Gas Chromatograph:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the expected fragmentation pathway in mass spectrometry.
Caption: Workflow for the spectroscopic analysis of this compound.
5-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, 5-Bromo-1,2,3,4-tetrahydronaphthalene is a key chemical intermediate. Its utility as a building block in the synthesis of more complex molecules, particularly in the realm of oncology, makes a thorough understanding of its properties and handling essential.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a representative synthesis protocol, its application in the development of novel therapeutics, and essential safety information.
Core Physicochemical Properties
This compound, also known as 5-bromotetralin, is a halogenated derivative of tetralin. Its chemical structure is foundational for its reactivity and use in organic synthesis. The quantitative properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Weight | 211.10 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₁Br | [3][] |
| CAS Number | 6134-55-0 | [2] |
| Appearance | Solid | [2] |
| IUPAC Name | This compound | [1] |
| InChI Key | WDNLCUAIHSXPBR-UHFFFAOYSA-N | [3] |
| SMILES | C1CCC2=C(C1)C=CC=C2Br | [1][3] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the electrophilic aromatic substitution (bromination) of 1,2,3,4-tetrahydronaphthalene (tetralin). The following is a representative experimental protocol generalized from standard bromination procedures of aromatic compounds.
Protocol: Electrophilic Bromination of Tetralin
Objective: To synthesize this compound via the direct bromination of tetralin.
Materials:
-
1,2,3,4-tetrahydronaphthalene (Tetralin)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Anhydrous Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst
-
Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄) as solvent
-
Sodium thiosulfate solution (aqueous, 10%)
-
Saturated sodium bicarbonate solution (aqueous)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydronaphthalene in the chosen anhydrous solvent (e.g., DCM).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., FeBr₃) to the solution. The mixture should be stirred under an inert atmosphere (e.g., nitrogen or argon).
-
Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to an ice-cold solution of 10% sodium thiosulfate to neutralize any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with the sodium thiosulfate solution, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The tetrahydronaphthalene scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this compound serve as crucial intermediates in the synthesis of novel therapeutic agents.
A significant application is in the development of inhibitors for protein-protein interactions that are critical in cancer progression. For instance, the tetrahydronaphthalene core has been integrated into novel chiral spirooxindole derivatives designed as dual inhibitors of MDM2 and CDK4, which are key proteins in glioblastoma.
Role in the p53 Signaling Pathway
The tumor suppressor protein p53 is a central regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. Inhibiting the MDM2-p53 interaction can restore p53 function, leading to tumor cell death.
Tetrahydronaphthalene-based compounds have been synthesized to act as potent MDM2 inhibitors. By occupying the same binding pocket on MDM2 that p53 would, these small molecules prevent the degradation of p53, thereby activating the p53 signaling pathway and promoting anti-tumor effects.
Caption: Inhibition of MDM2 by tetrahydronaphthalene-based compounds to restore p53 function.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
| Hazard Classification | Code | Description |
| GHS Hazard Statements | H302 | Harmful if swallowed. |
| H319 | Causes serious eye irritation. | |
| H410 | Very toxic to aquatic life with long lasting effects. | |
| GHS Precautionary Statements | P264 | Wash skin thoroughly after handling. |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use this compound only in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
An In-depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydronaphthalene: Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1,2,3,4-tetrahydronaphthalene, a key chemical intermediate in pharmaceutical research and development. The document details its chemical identity, physicochemical properties, and a robust synthesis protocol. A significant focus is placed on its application as a precursor in the synthesis of dopamine D2 receptor agonists, exemplified by the synthesis of 5-hydroxy-2-(N,N-dipropylamino)tetralin (5-OH-DPAT). Furthermore, this guide elucidates the downstream signaling pathway of the dopamine D2 receptor, a critical target in the treatment of various neurological and psychiatric disorders. Experimental protocols for key assays and quantitative data are presented in a clear and structured format to support researchers in the fields of medicinal chemistry and pharmacology.
Introduction
This compound, a brominated derivative of tetralin, serves as a versatile building block in organic synthesis. Its unique structural features make it an important intermediate in the preparation of various pharmacologically active molecules. The tetralin scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This guide will focus on the synthesis of this compound and its pivotal role as a precursor for dopamine D2 receptor agonists, which are crucial in the therapeutic management of conditions such as Parkinson's disease and hyperprolactinemia.
Chemical Identity and Physicochemical Properties
The IUPAC name for the compound is This compound [1]. A summary of its key identifiers and physicochemical properties is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Bromotetralin, 1-Bromo-5,6,7,8-tetrahydronaphthalene | |
| CAS Number | 6134-55-0 | |
| Molecular Formula | C₁₀H₁₁Br | [2] |
| Molecular Weight | 211.10 g/mol | [2] |
| Appearance | Solid | |
| InChI | InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | [2] |
| SMILES | C1CCC2=C(C1)C=CC=C2Br | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of 1,2,3,4-tetrahydronaphthalene (tetralin).
Experimental Protocol: Electrophilic Bromination of Tetralin
This protocol is adapted from established methods for the bromination of aromatic compounds[3][4].
Materials:
-
1,2,3,4-tetrahydronaphthalene (Tetralin)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirrer
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1,2,3,4-tetrahydronaphthalene in carbon tetrachloride.
-
Equip the flask with a stirrer, reflux condenser, and a dropping funnel.
-
From the dropping funnel, add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of tetralin at room temperature. The addition should be conducted in the absence of light to prevent radical side reactions.
-
After the addition is complete, stir the reaction mixture at room temperature until the color of bromine disappears, indicating the consumption of the reagent.
-
Wash the reaction mixture with a dilute aqueous solution of sodium hydroxide to remove any unreacted bromine and hydrogen bromide formed during the reaction.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or recrystallization.
Safety Precautions: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Application in Drug Development: Precursor for Dopamine D2 Receptor Agonists
This compound is a key intermediate in the synthesis of various dopamine receptor ligands. A notable example is its use in the preparation of 5-hydroxy-2-(N,N-dipropylamino)tetralin (5-OH-DPAT), a potent and selective dopamine D2 receptor agonist[5].
Synthetic Workflow from this compound to a Dopamine Agonist Precursor
The following diagram illustrates the initial steps in the synthetic route from this compound to a key intermediate for dopamine agonists.
Caption: Synthetic route to dopamine agonist precursors.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. They are the primary targets for a variety of drugs used to treat neurological and psychiatric disorders. Agonists of the D2 receptor, such as derivatives of this compound, typically inhibit the adenylyl cyclase signaling cascade.
Diagram of the Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor.
Caption: Inhibition of adenylyl cyclase by D2 receptor activation.
Activation of the D2 receptor by an agonist leads to the activation of an inhibitory G-protein (Gi/o)[6]. This, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[7][8]. The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which ultimately modulates the phosphorylation of various downstream targets, leading to the cellular response[9].
Quantitative Data on the Biological Activity of Tetralin Derivatives
The following table summarizes the biological activity of selected tetralin derivatives as dopamine receptor ligands.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Cell Line/Assay | Reference |
| 5-hydroxy-2-(N,N-dipropylamino)tetralin (5-OH-DPAT) | D₂: 0.6, D₃: 0.9 | D₂ agonist (EC₅₀): 1.5 | CHO cells | [5] |
| Rotigotine | D₁: 8.7, D₂: 0.71, D₃: 0.45 | D₂ agonist (EC₅₀): 2.3 | HEK293 cells |
Experimental Protocols for Key Biological Assays
Radioligand Binding Assay for Dopamine Receptor Affinity
Objective: To determine the binding affinity of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
[³H]Spiperone (radioligand).
-
Test compound (e.g., 5-OH-DPAT).
-
Haloperidol (non-specific binding control).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a reaction tube, add the cell membranes, [³H]Spiperone at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Assay for Functional Activity
Objective: To determine the functional activity of a test compound as an agonist or antagonist at the dopamine D2 receptor.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium and supplements.
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere overnight.
-
Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add the test compound at various concentrations.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
For agonists, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonists, co-incubate the cells with a known D2 agonist and varying concentrations of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of the agonist's effect).
Conclusion
This compound is a valuable chemical intermediate with significant applications in drug discovery and development. Its utility as a precursor for potent dopamine D2 receptor agonists highlights its importance in the synthesis of therapeutics for neurological and psychiatric disorders. This technical guide has provided a comprehensive overview of its synthesis, properties, and a key application, along with detailed experimental protocols and a visualization of the relevant signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and pharmacology.
References
- 1. This compound | C10H11Br | CID 98891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide on the Biological Activity of 5-Bromo-1,2,3,4-tetrahydronaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydronaphthalene, or tetralin, scaffold is a prevalent structural motif in a variety of biologically active molecules and has garnered significant interest in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a bromo substituent at the 5-position of the tetralin ring can significantly influence the molecule's physicochemical properties and biological activity, making 5-bromo-1,2,3,4-tetrahydronaphthalene derivatives a promising area of research for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of this specific class of compounds, with a focus on their anticancer potential.
Quantitative Data on Biological Activity
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxic Activity of Thiazoline-Tetralin Derivatives
| Compound | R | Cancer Cell Line | IC50 (µM) |
| 4f | 4-bromophenyl | A549 (Lung Carcinoma) | Not specified, but noted for excellent apoptosis levels |
| 4g | 4-chlorophenyl | A549 (Lung Carcinoma) | Not specified, but noted for excellent apoptosis levels |
| 4h | 4-fluorophenyl | A549 (Lung Carcinoma) | Not specified, but noted for excellent apoptosis levels |
Data extracted from a study on novel N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives. While the core is not a 5-bromo-tetralin, a bromo-substituted derivative (4f) was evaluated.[1]
Table 2: Cytotoxic Activity of Dihydronaphthalene Analogues
| Compound | Cancer Cell Line | IC50 (nM) |
| KGP03 | Various | Low nM range |
| KGP413 | Various | Low nM range |
These compounds are dihydronaphthalene analogues, with KGP03 bearing a trimethoxy aryl ring and KGP413 having an aroyl ring. While not 5-bromo derivatives, they highlight the anticancer potential of the broader tetralin scaffold.[2]
Table 3: Cytotoxic Activity of Tetralin-6-yl-pyrazoline and Other Heterocyclic Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 3a | Hela (Cervical Carcinoma) | 3.5 |
| MCF7 (Breast Carcinoma) | 4.5 | |
| 3b | Hela (Cervical Carcinoma) | 10.5 |
| MCF7 (Breast Carcinoma) | 15 | |
| 3c | Hela (Cervical Carcinoma) | 12.5 |
| MCF7 (Breast Carcinoma) | 18.3 | |
| 4 | Hela (Cervical Carcinoma) | 11.3 |
| MCF7 (Breast Carcinoma) | 19 | |
| 5a | Hela (Cervical Carcinoma) | 10.7 |
| MCF7 (Breast Carcinoma) | 20.5 | |
| 5b | Hela (Cervical Carcinoma) | 11.9 |
| MCF7 (Breast Carcinoma) | 17.3 | |
| 6a | Hela (Cervical Carcinoma) | 7.1 |
| MCF7 (Breast Carcinoma) | 12 | |
| 6b | Hela (Cervical Carcinoma) | 10.9 |
| MCF7 (Breast Carcinoma) | 17.5 | |
| 7a | Hela (Cervical Carcinoma) | 8.1 |
| MCF7 (Breast Carcinoma) | 16 | |
| 7b | Hela (Cervical Carcinoma) | 5.9 |
| MCF7 (Breast Carcinoma) | 12.5 | |
| 7c | Hela (Cervical Carcinoma) | 6.5 |
| MCF7 (Breast Carcinoma) | 16 | |
| 8a | Hela (Cervical Carcinoma) | 12.1 |
| MCF7 (Breast Carcinoma) | 22.3 | |
| 8b | Hela (Cervical Carcinoma) | 12.1 |
| MCF7 (Breast Carcinoma) | 21.7 | |
| 5-FU (Reference) | MCF7 (Breast Carcinoma) | 3.5 |
These compounds were synthesized from 6-acetyltetralin and evaluated for their anticancer activity.[3][4]
Experimental Protocols
Synthesis of 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
A key intermediate for the synthesis of various 5-bromo-tetralin derivatives is 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. The following protocol outlines its synthesis:
-
6-Methoxy-1-tetralone (1.06 g, 6.02 mmol) is stirred in 60 mL of H2O.
-
N-Bromosuccinimide (1.07 g, 6.01 mmol) is added to the mixture.
-
The reaction mixture is heated to 60 °C.
-
H2SO4 (0.67 mL) is then added, and the mixture is heated for 5 hours.
-
After cooling, the reaction mixture is extracted with EtOAc.
-
The combined organic layers are dried over Na2SO4 and filtered.
-
The solvent is removed in vacuo.
-
The resulting solid is dissolved in methanol and recrystallized to yield the final product.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a reference drug (e.g., 5-fluorouracil) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 20 µL of 5 mg/mL MTT in phosphate-buffered saline) is added to each well. The plates are then incubated for a further 4 hours at 37 °C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1][3]
Mechanism of Action and Signaling Pathways
The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. While specific signaling pathways for this class of compounds are still under investigation, the general mechanisms often involve the modulation of key regulatory proteins.
Apoptosis Induction
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by triggering this pathway. The induction of apoptosis by tetralin derivatives may involve the activation of caspases, a family of cysteine proteases that execute the cell death program.
Caption: General apoptosis induction pathway.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation due to a dysregulated cell cycle. Some tetralin derivatives have been shown to arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.
Caption: Simplified cell cycle arrest mechanism.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents. The available data, although still emerging, indicates that these compounds can exhibit potent cytotoxic activity against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest. Further research is warranted to fully elucidate the structure-activity relationships, specific molecular targets, and detailed signaling pathways of these compounds. This will be crucial for the rational design and optimization of more potent and selective 5-bromo-tetralin-based anticancer drugs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of this important chemical scaffold.
References
- 1. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Synthetic Applications of 5-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,2,3,4-tetrahydronaphthalene is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its tetralin core is a common scaffold in a variety of biologically active molecules, making this bromo-derivative a valuable building block for the synthesis of novel compounds. This technical guide provides an overview of commercial suppliers, key chemical properties, and detailed experimental contexts for the application of this compound in organic synthesis, with a focus on its utility in drug discovery and development.
Chemical Properties
| Property | Value |
| CAS Number | 6134-55-0[][2][3] |
| Molecular Formula | C₁₀H₁₁Br[][2][3] |
| Molecular Weight | 211.10 g/mol [][2][3] |
| IUPAC Name | This compound[3] |
| Synonyms | 5-bromotetralin, 1-bromo-5,6,7,8-tetrahydronaphthalene[3] |
| Appearance | Solid |
| SMILES | C1CCC2=C(C1)C=CC=C2Br[][3] |
| InChI | 1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2[][3] |
Commercial Availability
A number of chemical suppliers offer this compound in various purities and quantities. The following table summarizes a selection of commercially available options. Pricing is subject to change and should be confirmed with the respective suppliers.
| Supplier | Purity | Quantities Offered |
| Sigma-Aldrich | Not specified (AldrichCPR) | 250 mg |
| BOC Sciences | 95% | mg, g, kg, ton[] |
| P212121 Store | >95% | 1 g, 5 g[2] |
| ChemScene | ≥98% (for 2-Bromo isomer) | Inquire for details |
Synthetic Applications in Drug Discovery
This compound serves as a key starting material in the synthesis of a variety of complex organic molecules, particularly in the development of novel therapeutic agents. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Role as a Synthetic Building Block
The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds targeting various biological systems. The bromo-substituent at the 5-position provides a reactive handle for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Application in the Synthesis of Dopamine Receptor Ligands
The tetralin moiety is a core component of several known dopamine receptor ligands. The synthesis of novel analogs often involves the use of functionalized tetralins, for which this compound is a valuable precursor. While direct modulation of dopaminergic signaling by this specific bromo-compound is not established, its role in the synthesis of potent and selective dopamine D2 and D3 receptor ligands is documented in the scientific literature.
Use in the Development of Anticancer Agents
Research into novel anticancer therapeutics has also utilized the tetralin scaffold. For instance, dihydronaphthalene analogues inspired by the natural product combretastatin A-4, which exhibit anticancer properties, have been synthesized using brominated tetralone precursors that can be derived from this compound.
Precursor for Histamine H1 Receptor Ligands
The synthesis of novel ligands for the human histamine H1 receptor has been reported using phenyl-substituted 1,2,3,4-tetrahydronaphthalene derivatives. The phenyl group is typically introduced via a Suzuki coupling reaction with a corresponding boronic acid, highlighting another application of this compound as a key starting material.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, which are common applications for this compound. Researchers should note that these are starting points, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.
General Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., dimethoxyethane (DME), toluene, or a mixture with water) to the reaction vessel.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.
General Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.1-1.5 eq), a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-2.0 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos, Josiphos, 1-5 mol%), and a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%).
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture with vigorous stirring to the required temperature (typically 100-110 °C) until completion.
-
Workup: After cooling to room temperature, quench the reaction (e.g., with saturated aqueous ammonium chloride), and extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over a drying agent, and concentrate. Purify the residue via column chromatography.
Conclusion
This compound is a commercially available and highly valuable building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a key intermediate in the development of novel compounds for drug discovery, particularly in the areas of oncology and neuroscience. The protocols and information provided in this guide are intended to serve as a foundation for researchers to explore the synthetic potential of this versatile reagent.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction with 5-Bromo-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate, and is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including biaryl and heteroaryl structures.[2][3] The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a key structural motif in numerous biologically active compounds. The functionalization of this core at the 5-position via Suzuki coupling with various aryl and heteroaryl boronic acids provides a powerful tool for generating libraries of novel compounds for drug discovery and development.
This document provides a detailed protocol for the Suzuki coupling reaction of 5-Bromo-1,2,3,4-tetrahydronaphthalene with arylboronic acids. The protocol is based on well-established procedures for similar aryl bromides and serves as a robust starting point for optimization.
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]
The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, influencing reaction rates, yields, and the suppression of side reactions.[5]
Data Presentation: A Comparative Overview of Reaction Conditions
While a specific protocol for this compound is not extensively documented, the following table summarizes typical conditions used for the Suzuki coupling of structurally related aryl bromides, providing a valuable reference for reaction optimization.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Adapted from[4] |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 | Adapted from[5] |
| Pd(OAc)₂ / SPhos | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 | Adapted from[4] |
| Pd(PPh₃)₄ | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane (DME) | 80 | 4 | 22 | [5] |
| Pd(dppf)Cl₂ | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane (DME) | 80 | 2 | 84 | [5] |
Experimental Protocols
The following is a detailed, representative protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is adapted from established methods for similar substrates.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 equiv).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formation of 5-(1,2,3,4-Tetrahydronaphthyl)magnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Grignard reagent derived from 5-Bromo-1,2,3,4-tetrahydronaphthalene, namely 5-(1,2,3,4-tetrahydronaphthyl)magnesium bromide, is a valuable organometallic intermediate in organic synthesis. Its utility lies in its ability to act as a potent nucleophile, enabling the formation of new carbon-carbon bonds. This is particularly relevant in the construction of complex molecular scaffolds found in medicinal chemistry and materials science. These application notes provide a comprehensive protocol for the preparation of this Grignard reagent, along with essential data and troubleshooting guidance.
Reaction Mechanism: The formation of a Grignard reagent involves the insertion of a magnesium atom into a carbon-halogen bond.[1][2] The reaction proceeds via a single electron transfer mechanism on the surface of the magnesium metal. The resulting organomagnesium halide is highly reactive and serves as a source of a carbanion.
Caption: Reaction scheme for Grignard reagent formation.
Experimental Protocol
This protocol details the formation of 5-(1,2,3,4-tetrahydronaphthyl)magnesium bromide. Strict anhydrous conditions are paramount for the success of this reaction, as Grignard reagents are highly sensitive to moisture.[3][4][5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Should be free of moisture. Purify by distillation if necessary.[5] |
| Magnesium Turnings | Grignard Grade | Acros Organics | A slight excess is used to ensure complete conversion.[5] |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Freshly opened or distilled from a suitable drying agent. |
| Iodine | Crystal, Reagent Grade | Fisher Scientific | Used as an activator.[3][5] |
| 1,2-Dibromoethane (optional) | Reagent Grade | Alfa Aesar | Alternative activator. |
| Nitrogen or Argon Gas | High Purity | Airgas | For maintaining an inert atmosphere. |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂ or Drierite)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
Procedure:
-
Glassware Preparation: All glassware must be meticulously cleaned and dried in an oven at >120 °C overnight or flame-dried under vacuum immediately before use to remove all traces of water.[4] Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Initiation:
-
Place magnesium turnings (1.2 equivalents) into the three-necked flask.
-
Add a single crystal of iodine. The iodine serves as an activator and a visual indicator of reaction initiation.[1][5]
-
Assemble the glassware under a positive pressure of the inert gas.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (approx. 10%) of the halide solution to the magnesium turnings.
-
Observe for signs of reaction initiation, which include:
-
If the reaction does not start, gentle warming with a heat gun or adding a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.[6]
-
-
Formation of the Grignard Reagent:
-
Once the reaction is initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[3][5] This slow addition is crucial to minimize the formation of the Wurtz coupling byproduct.[4]
-
After the addition is complete, continue to stir the mixture. If necessary, gently reflux for an additional 30-60 minutes to ensure all the magnesium has been consumed.[5]
-
-
Completion and Use:
-
The resulting dark grey-brown solution is the Grignard reagent, 5-(1,2,3,4-tetrahydronaphthyl)magnesium bromide.
-
It is recommended to use the Grignard reagent immediately in the subsequent synthetic step.
-
Data Presentation
The following table summarizes typical reaction parameters for the formation of the Grignard reagent.
| Parameter | Condition/Value | Rationale |
| Molar Ratio (Halide:Mg) | 1 : 1.2 | A slight excess of magnesium ensures complete consumption of the aryl bromide.[5] |
| Solvent | Anhydrous THF | THF is effective at solvating and stabilizing the Grignard reagent.[5] |
| Reaction Temperature | Reflux (~66 °C in THF) | Gentle reflux ensures a steady reaction rate and complete formation. |
| Reaction Time | 1 - 3 hours | Sufficient time for the complete reaction of the starting materials.[5] |
| Expected Yield | Typically >85% | Based on subsequent reactions; yield is often assumed to be quantitative if prepared correctly. |
| Appearance | Grey-brown, cloudy solution | Indicates the successful formation of the organomagnesium species.[5] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvents. 2. Inactive magnesium surface. | 1. Ensure all glassware is rigorously dried and use freshly opened anhydrous solvents. 2. Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings with a dry stirring rod.[4][5] |
| Low Yield of Subsequent Product | 1. Incomplete Grignard formation. 2. Presence of moisture (quenching). | 1. Increase reaction time or gently reflux to ensure all magnesium reacts.[5] 2. Re-verify all anhydrous procedures. The presence of the hydrocarbon (1,2,3,4-tetrahydronaphthalene) as a byproduct indicates moisture contamination.[5] |
| Formation of Wurtz Coupling Product | High local concentration of the aryl bromide. | Add the aryl bromide solution slowly and dropwise to the magnesium suspension to maintain a low concentration, thus minimizing the reaction between the Grignard reagent and unreacted starting material.[4] |
Visualization of Experimental Workflow
Caption: Workflow for the preparation of the Grignard reagent.
Applications in Synthesis
The primary application of 5-(1,2,3,4-tetrahydronaphthyl)magnesium bromide is as a nucleophilic building block. It readily reacts with a wide range of electrophiles to form new carbon-carbon bonds. Key applications include:
-
Reaction with Aldehydes and Ketones: To produce secondary and tertiary alcohols, respectively.[2]
-
Reaction with Esters: Double addition to form tertiary alcohols.[1]
-
Reaction with Carbon Dioxide: To form the corresponding carboxylic acid after an acidic workup.[2][7]
-
Coupling Reactions: In the presence of suitable catalysts, it can participate in cross-coupling reactions.
These reactions are fundamental in the synthesis of novel pharmaceutical agents and complex organic molecules where the tetrahydronaphthalene moiety is a key structural feature.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of the 1,2,3,4-tetrahydronaphthalene scaffold is of significant interest in medicinal chemistry and materials science due to its presence in a variety of biologically active molecules and functional materials. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 5-position of the tetrahydronaphthalene core, starting from 5-Bromo-1,2,3,4-tetrahydronaphthalene. This document provides detailed application notes and standardized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this substrate.
General Reaction Principles
Palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation (for Suzuki) or related steps for other couplings, and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and substrate scope. For a sterically hindered substrate such as this compound, the use of bulky, electron-rich phosphine ligands is often essential to promote efficient catalysis.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1,2,3,4-tetrahydronaphthalenes
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between an aryl halide and an organoboron compound. This reaction is widely used to synthesize biaryl compounds. A series of novel dyes based on the 5-phenyl-1,2,3,4-tetrahydronaphthalene skeleton have been synthesized, showcasing the utility of this reaction.[1]
General Reaction Scheme:
This compound + Arylboronic Acid → 5-Aryl-1,2,3,4-tetrahydronaphthalene
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Reagent/Condition | Concentration/Loading | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1-5 mol% | Pd(PPh₃)₄ can often be used without an additional ligand. |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ | 1.1-2 eq. relative to Pd | Bulky, electron-rich phosphines are often effective for sterically hindered substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents | The choice of base can significantly impact the reaction outcome. |
| Boronic Acid | Arylboronic Acid | 1.1-1.5 equivalents | A slight excess is typically used to ensure complete consumption of the aryl bromide. |
| Solvent | Toluene, Dioxane, THF, DME | 0.1 - 0.5 M | Solvents should be anhydrous and degassed. |
| Temperature | 80 - 110 °C | - | Higher temperatures may be required for less reactive coupling partners. |
| Reaction Time | 12 - 24 hours | - | Monitored by TLC or LC-MS. |
| Expected Yield | 70 - 95% | - | Yields are highly dependent on the specific substrates and conditions. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: To this mixture, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the appropriate phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous and degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-1,2,3,4-tetrahydronaphthalene Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[2] This reaction is widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[3]
General Reaction Scheme:
This compound + Amine (R¹R²NH) → 5-(R¹R²N)-1,2,3,4-tetrahydronaphthalene
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Typical Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Typical Reagent/Condition | Concentration/Loading | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-4 mol% | The choice of precursor can influence catalyst activity. |
| Ligand | BINAP, Xantphos, RuPhos, JohnPhos | 1.1-2 eq. relative to Pd | Ligand choice is crucial for coupling with different classes of amines. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDS | 1.2-2.0 equivalents | Strong, non-nucleophilic bases are typically used. |
| Amine | Primary or Secondary Amine | 1.1-1.5 equivalents | - |
| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | Solvents should be anhydrous and degassed. |
| Temperature | 80 - 110 °C | - | Reaction temperature depends on the reactivity of the amine and aryl bromide. |
| Reaction Time | 4 - 24 hours | - | Monitored by TLC or LC-MS. |
| Expected Yield | 65 - 90% | - | Yields vary based on the amine coupling partner. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar with sodium tert-butoxide (1.4 mmol, 1.4 equiv.). Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., BINAP, 0.022 mmol, 2.2 mol%).
-
Reagent Addition: Remove the Schlenk tube from the glovebox. Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous and degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 5-Alkynyl-1,2,3,4-tetrahydronaphthalenes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is a reliable method for the synthesis of arylalkynes and conjugated enynes.[5][6]
General Reaction Scheme:
This compound + Terminal Alkyne (R-C≡CH) → 5-(R-C≡C)-1,2,3,4-tetrahydronaphthalene
Experimental Workflow: Sonogashira Coupling
Caption: Experimental workflow for the Sonogashira coupling.
Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Typical Reagent/Condition | Concentration/Loading | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol% | Pre-catalysts or in situ generated catalysts can be used. |
| Copper(I) Co-catalyst | CuI | 1-10 mol% | Essential for the traditional Sonogashira reaction; can be omitted in copper-free protocols. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | 2-3 equivalents or as solvent | Must be anhydrous. |
| Terminal Alkyne | R-C≡CH | 1.1-1.5 equivalents | A slight excess is common. |
| Solvent | THF, DMF, Toluene | 0.1 - 0.5 M | Anhydrous and degassed solvents are crucial to prevent side reactions. |
| Temperature | Room Temperature to 80 °C | - | Less reactive bromides may require heating. |
| Reaction Time | 2 - 12 hours | - | Monitored by TLC or GC-MS. |
| Expected Yield | 75 - 95% | - | Yields are generally high for a wide range of alkynes. |
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous and degassed triethylamine (3 mL).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at 60 °C for 6 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL). Extract the product with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are flammable and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The palladium-catalyzed cross-coupling reactions described provide efficient and versatile methods for the functionalization of this compound. The provided protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a robust starting point for the synthesis of a diverse range of 5-substituted tetrahydronaphthalene derivatives, which are valuable building blocks for drug discovery and materials science. Optimization of the reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.
References
Application Notes and Protocols: The Versatility of 5-Bromo-1,2,3,4-tetrahydronaphthalene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,2,3,4-tetrahydronaphthalene, a brominated derivative of the partially saturated naphthalene core, serves as a pivotal building block in the realm of medicinal chemistry. Its constrained bicyclic structure, combined with the reactive handle of the bromine atom, makes it an attractive scaffold for the synthesis of a diverse array of therapeutic agents. This document provides a comprehensive overview of its applications, featuring detailed experimental protocols for key transformations and quantitative data on the biological activities of its derivatives. The tetralin moiety is a recognized pharmacophore that can be found in molecules targeting the central nervous system (CNS) and in anticancer agents. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of various aryl and heteroaryl substituents. This strategic functionalization is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Key Applications in Medicinal Chemistry
The this compound scaffold has been instrumental in the development of ligands for various biological targets, including:
-
Serotonin (5-HT) Receptors: The tetralin core is a well-established motif in the design of ligands for serotonin receptors, which are implicated in a range of neurological and psychiatric disorders. Derivatives of this compound have been synthesized and evaluated as potential agonists and antagonists for various 5-HT receptor subtypes. For instance, novel derivatives have been investigated as potential photoaffinity ligands for the 5-HT1A receptor.[1]
-
Dopamine Receptors: The structural rigidity of the tetralin system is also beneficial for achieving selective interactions with dopamine receptors, key targets in the treatment of Parkinson's disease, schizophrenia, and other CNS disorders. Synthetic efforts have focused on producing monohydroxyl analogs of known dopaminergic agonists, with some derivatives of 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene showing potent dopaminergic activity.[2]
-
Anticancer Agents: The tetralin framework is present in a number of natural and synthetic compounds with cytotoxic properties. Aryltetralin lignans, for example, are a class of compounds with promising anticancer and antitumor activity.[3] Furthermore, novel tetralin-6-yl-pyrazoline and related derivatives have been synthesized and shown to possess anticancer activity against various human tumor cell lines.[4][5]
-
Thromboxane Receptor Antagonists and Synthase Inhibitors: By incorporating a pyridine group, derivatives of tetrahydronaphthalene have been developed as combined thromboxane receptor antagonists and synthase inhibitors, which are of interest for cardiovascular diseases.[6]
Data Presentation: Biological Activity of 5-Substituted-1,2,3,4-tetrahydronaphthalene Derivatives
The following tables summarize the biological activities of various derivatives synthesized from this compound and related starting materials, highlighting the impact of different substituents on their potency and selectivity.
Table 1: Anticancer Activity of Tetralin Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 3a | Hela (cervix carcinoma) | 3.5 | [4] |
| 3a | MCF7 (breast carcinoma) | 4.5 | [4] |
Table 2: 5-HT1A Receptor Affinity of Tetralin Derivatives
| Compound | Target | IC50 (nM) | Reference |
| Ether 2 | 5-HT1A | ~75 | [1] |
| Ester 3 | 5-HT1A | ~125 | [1] |
| Ketone 4 | 5-HT1A | ~25 | [1] |
Table 3: Thromboxane A2 Synthase Inhibition and Platelet Aggregation Inhibition
| Compound | Target | IC50 (µM) | Reference |
| 2f | TXA2 Synthase | 0.64 | [6] |
| 2f | Human Platelet Aggregation | 0.063 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds. The following is a general protocol for the coupling of this compound with various aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05-0.1 equiv.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the aryl- or heteroarylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If a biphasic solvent system is used, separate the organic layer. If a single solvent is used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl- or 5-heteroaryl-1,2,3,4-tetrahydronaphthalene derivative.
Mandatory Visualizations
Caption: Synthetic and screening workflow for novel tetralin derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified GPCR signaling pathway for tetralin-based ligands.
References
- 1. Novel [(diazomethyl)carbonyl]-1,2,3,4-tetrahydronaphthalene derivatives as potential photoaffinity ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Podophyllotoxin and Aryltetralin Lignans: Methods for the Synthesis of Rings A, B, C, D | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Bioactive Compounds from 5-Bromo-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel neurologically active compounds derived from 5-Bromo-1,2,3,4-tetrahydronaphthalene. The focus is on the generation of potent ligands for opioid and serotonin 5-HT1A receptors, which are significant targets in pain management, mood disorders, and other neurological conditions. This document outlines key synthetic strategies, presents comparative biological data, and illustrates relevant signaling pathways and experimental workflows.
Introduction
This compound is a versatile starting material for the synthesis of a diverse range of substituted tetralin scaffolds. The strategic placement of the bromine atom on the aromatic ring allows for facile functionalization through modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions enable the introduction of various amine and aryl moieties, respectively, at the 5-position, leading to the creation of novel compounds with significant biological activities.
This document details the synthesis and biological evaluation of 5-substituted tetrahydronaphthalene derivatives as potent opioid and 5-HT1A receptor ligands. The protocols provided are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Data Presentation: Biological Activity of Synthesized Compounds
The following tables summarize the in vitro biological activities of representative 5-substituted 1,2,3,4-tetrahydronaphthalene derivatives at µ- and δ-opioid receptors.
| Compound ID | 5-Position Substituent | Receptor Binding Affinity (Ki, nM) | Opioid Receptor Selectivity |
| µ-opioid | δ-opioid | ||
| 1 | Amino (-NH2) | 40 | >1000 |
| 2 | Acetamido (-NHCOCH3) | 50 | >1000 |
| 3 | Hydroxyl (-OH) | 2 | >10000 |
| 4 | Phenyl | - | - |
| 5 | 4-Methoxyphenyl | - | - |
Data is compiled from published research on 4-anilidopiperidine analogues containing a 5-substituted tetrahydronaphthalen-2-yl-methyl group.[1][2][3][4][5]
| Compound ID | In Vitro Agonist Activity (EC50, nM) |
| GPI (µ-opioid) | |
| 1 | - |
| 2 | - |
| 3 | 55.20 ± 4.30 |
| 4 | - |
| 5 | - |
GPI (guinea pig ileum) and MVD (mouse vas deferens) assays are functional assays to determine the agonist or antagonist activity of compounds at µ- and δ-opioid receptors, respectively.[2][3][5]
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1,2,3,4-tetrahydronaphthalene Derivatives via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (e.g., primary or secondary amine, or an ammonia equivalent like benzophenone imine)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, DPPF, XPhos)
-
Strong base (e.g., NaOt-Bu, LiHMDS, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor and the phosphine ligand.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound, the amine, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing and catalyst activation. Then, heat the mixture to the desired temperature (typically 80-110 °C) using a preheated oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-1,2,3,4-tetrahydronaphthalene derivative.
Protocol 2: Synthesis of 5-Aryl-1,2,3,4-tetrahydronaphthalene Derivatives via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF, often in a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inerting: Evacuate and backfill the flask with an inert gas (repeat three times).
-
Catalyst and Solvent Addition: Add the palladium catalyst and the anhydrous solvent (and water, if applicable) via syringe under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1,2,3,4-tetrahydronaphthalene derivative.
Mandatory Visualizations
Signaling Pathways
The synthesized compounds target key G-protein coupled receptors (GPCRs) involved in neuronal signaling. The following diagrams illustrate the canonical signaling pathways for opioid and 5-HT1A receptors.
Caption: Canonical Opioid Receptor Signaling Pathway.
Caption: Major 5-HT1A Receptor Signaling Pathways.[6][7][8][9][10]
Experimental Workflows
The following diagrams illustrate the general workflows for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Caption: General Experimental Workflow for Buchwald-Hartwig Amination.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
References
- 1. Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 8. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromo-1,2,3,4-tetrahydronaphthalene as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-1,2,3,4-tetrahydronaphthalene as a versatile starting material for the preparation of valuable pharmaceutical intermediates. The strategic placement of the bromine atom on the aromatic ring of the tetralin scaffold allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures found in numerous biologically active compounds.
Introduction
The 1,2,3,4-tetrahydronaphthalene (tetralin) core is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals. The bromo-substituted derivative, this compound, serves as a key building block for the synthesis of intermediates used in the development of drugs targeting various receptors and enzymes. Its utility stems from the reactivity of the aryl bromide moiety in well-established palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and the Heck reaction. These transformations allow for the facile formation of carbon-nitrogen, carbon-carbon, and carbon-alkyne bonds, respectively, providing access to a wide chemical space for drug discovery.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound is a precursor for intermediates in the synthesis of compounds with a range of biological activities, including but not limited to:
-
5-HT Receptor Agonists and Antagonists: The tetralin core is a common feature in ligands for serotonin receptors, which are implicated in a variety of neurological disorders.
-
Dopamine Receptor Ligands: Derivatives of tetralin have been explored as agonists and antagonists for dopamine receptors, relevant for the treatment of Parkinson's disease and schizophrenia.
-
Enzyme Inhibitors: Functionalized tetralin scaffolds can be designed to interact with the active sites of various enzymes, leading to the development of targeted inhibitors.
This document provides detailed protocols for the functionalization of this compound via several key palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following sections detail generalized protocols for common and powerful transformations of this compound. Researchers should note that reaction conditions may require optimization based on the specific coupling partners and desired products.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Tetralinamines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[1][2][3][4] This reaction is particularly useful for introducing primary and secondary amine functionalities, including heterocycles like piperazine, onto the tetralin scaffold.
General Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 2-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperazine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 75-90 |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 16 | 70-85 |
| Aniline | Pd₂ (dba)₃ / BrettPhos | K₃PO₄ | t-BuOH | 100 | 8 | 80-95 |
Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Workflow: Buchwald-Hartwig Amination
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Tetralins
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[5][6] This reaction is ideal for introducing aryl or heteroaryl moieties at the 5-position of the tetralin ring.
General Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and a base (e.g., potassium carbonate or potassium phosphate, 2.0-3.0 equiv.).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or isopropanol/water).
-
Degassing: Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Quantitative Data Summary (Representative)
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 4-Pyridylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 70-88 |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | 80-92 |
Yields are representative and can vary based on specific reaction conditions and scale.
Signaling Pathway: Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling: Synthesis of Alkynyl-Substituted Tetralins
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted tetralins.[7][8] These products can serve as versatile intermediates for further transformations.
General Protocol:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF).
-
Reagent Addition: Add a base, typically an amine such as triethylamine or diisopropylethylamine.
-
Degassing: Degas the solution with an inert gas.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.5-2 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride, water, and brine. Dry and concentrate the organic layer.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data Summary (Representative)
| Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | 80-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 50 | 4 | 85-98 |
| Propargyl alcohol | Pd(dppf)Cl₂ | CuI | Et₃N | Acetonitrile | 60 | 8 | 70-85 |
Yields are representative and can vary based on specific reaction conditions and scale.
Heck Reaction: Synthesis of Alkenyl-Substituted Tetralins
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[9][10] This reaction is useful for introducing vinyl groups onto the tetralin scaffold.
General Protocol:
-
Reaction Setup: In a sealed tube or pressure vessel, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and a base (e.g., triethylamine or potassium carbonate, 1.5-2.5 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction: Seal the vessel and heat to a high temperature (typically 100-150 °C) with stirring.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with water and brine, then dry and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data Summary (Representative)
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 120 | 16 | 70-85 |
| Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 140 | 24 | 60-75 |
| N-Vinylpyrrolidone | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | 130 | 18 | 65-80 |
Yields are representative and can vary based on specific reaction conditions and scale.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. The application of modern palladium-catalyzed cross-coupling reactions provides efficient and modular routes to functionalized tetralin derivatives. The protocols and data presented herein serve as a guide for researchers in the design and execution of synthetic strategies for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 9. pure.rug.nl [pure.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Electrophilic Aromatic Bromination of 1,2,3,4-Tetrahydronaphthalene
Abstract
This application note provides a detailed experimental protocol for the regioselective bromination of 1,2,3,4-tetrahydronaphthalene (tetralin) to synthesize 6-bromo-1,2,3,4-tetrahydronaphthalene. The described method utilizes bromine as the brominating agent with iron(III) bromide as a Lewis acid catalyst in a dichloromethane solvent. This electrophilic aromatic substitution reaction is a fundamental transformation in organic synthesis, providing a key intermediate for the development of various pharmaceutical and materials science compounds. This document outlines the necessary reagents, equipment, step-by-step procedure, and data analysis for researchers, scientists, and drug development professionals.
Introduction
1,2,3,4-Tetrahydronaphthalene, commonly known as tetralin, is a bicyclic hydrocarbon containing a fused benzene ring and a cyclohexane ring. The aromatic ring of tetralin can undergo electrophilic substitution reactions, similar to other benzene derivatives. The bromination of tetralin is a classic example of such a reaction, where a bromine atom is introduced onto the aromatic ring. The position of bromination is directed by the activating nature of the alkyl portion of the molecule. This protocol focuses on the synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalene, a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. The reaction proceeds via a Friedel-Crafts-type mechanism, where a Lewis acid catalyst, in this case, iron(III) bromide, polarizes the bromine molecule, generating a strong electrophile that is then attacked by the electron-rich aromatic ring.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
1,2,3,4-Tetrahydronaphthalene (C₁₀H₁₂, 99%)
-
Bromine (Br₂, 99.8%)
-
Iron(III) bromide (FeBr₃, anhydrous, 98%)
-
Dichloromethane (CH₂Cl₂, anhydrous, ≥99.8%)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes (for chromatography)
-
Ethyl acetate (for chromatography)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
-
Fume hood
-
Procedure
-
Reaction Setup: In a fume hood, a dry round-bottom flask equipped with a magnetic stir bar is charged with 1,2,3,4-tetrahydronaphthalene and anhydrous dichloromethane. The flask is cooled to 0 °C in an ice bath with stirring.
-
Catalyst Addition: Anhydrous iron(III) bromide is added to the stirred solution.
-
Bromination: A solution of bromine in anhydrous dichloromethane is added dropwise to the reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-bromo-1,2,3,4-tetrahydronaphthalene.
Data Presentation
The following table summarizes the quantitative data for a representative experimental run for the bromination of 1,2,3,4-tetrahydronaphthalene.
| Parameter | Value |
| Reactants | |
| 1,2,3,4-Tetrahydronaphthalene | 1.32 g (10.0 mmol) |
| Bromine | 1.60 g (0.51 mL, 10.0 mmol) |
| Iron(III) bromide (catalyst) | 0.15 g (0.5 mmol) |
| Solvent | |
| Dichloromethane | 50 mL |
| Reaction Conditions | |
| Temperature | 0 °C |
| Reaction Time | 2.5 hours |
| Product | |
| 6-Bromo-1,2,3,4-tetrahydronaphthalene | |
| Theoretical Yield | 2.11 g |
| Actual Yield | 1.37 g - 1.52 g |
| Percent Yield | 65% - 72%[1] |
| Appearance | Colorless to pale yellow oil |
Visualizations
Reaction Scheme
The overall chemical transformation is depicted below.
Caption: Synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalene.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for the bromination of tetralin.
Safety Precautions
-
Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Anhydrous iron(III) bromide is moisture-sensitive and corrosive. Handle in a dry environment.
-
The reaction is exothermic. Proper temperature control is crucial to avoid side reactions and ensure safety.
References
Application of 5-Bromo-1,2,3,4-tetrahydronaphthalene in Materials Science: Application Notes and Protocols
Initial Assessment: Following a comprehensive review of available scientific literature and patent databases, it has been determined that there are currently no established or documented applications of 5-Bromo-1,2,3,4-tetrahydronaphthalene directly within the field of materials science. This compound is primarily available as a chemical intermediate, and research detailing its use as a monomer for polymerization, a precursor for organic electronics, or a functionalizing agent for materials has not been identified.
The absence of specific data precludes the creation of detailed application notes, experimental protocols, and quantitative data tables as requested. The core requirements for data presentation, experimental methodologies, and visualizations of signaling pathways or experimental workflows cannot be fulfilled due to the lack of primary research in this area.
Theoretical Potential and Future Directions
While no concrete applications exist, the chemical structure of this compound suggests potential avenues for future research in materials science. The presence of a reactive bromine atom on the aromatic ring and a saturated carbocyclic moiety could, in theory, be exploited in several ways.
1. Monomer for Polymer Synthesis:
The bromo-functionalization allows for participation in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This could enable its use as a monomer to introduce the tetrahydronaphthalene unit into polymer backbones. Such polymers might exhibit interesting thermal properties or be useful as precursors for dehydrogenation to create naphthalene-containing conjugated polymers.
A hypothetical workflow for exploring this potential is outlined below.
Caption: Hypothetical workflow for polymer synthesis.
2. Functionalization of Surfaces and Nanomaterials:
The bromo-group could be used to graft this compound onto surfaces or nanomaterials through techniques like atom transfer radical polymerization (ATRP) from a surface-immobilized initiator, or via direct reaction with surface functional groups. This could be a method to tune the surface properties, such as hydrophobicity or refractive index.
3. Precursor for Organic Semiconductors:
While the saturated ring disrupts conjugation, the tetrahydronaphthalene moiety could be a building block for more complex molecules. Dehydrogenation of the saturated ring would yield a bromonaphthalene derivative, a common precursor in the synthesis of organic semiconductors. The initial tetrahydronaphthalene structure could offer advantages in solubility and processing before a final aromatization step.
The logical progression for this theoretical application is as follows:
Caption: Theoretical pathway to organic semiconductors.
Conclusion for Researchers, Scientists, and Drug Development Professionals
For researchers in materials science, this compound represents an unexplored building block. The lack of existing research means that any successful application would be novel. The primary challenge would be to identify a material or application where the specific properties imparted by the tetrahydronaphthalene moiety justify its use over more common brominated aromatic compounds.
For professionals in drug development, while this document focuses on materials science, it is important to note that tetrahydronaphthalene is a scaffold found in some biologically active molecules. However, the specific applications of the 5-bromo derivative in this context are also not extensively documented in publicly available research.
Anwendungsbeispiele und Protokolle zur Derivatisierung von 5-Brom-1,2,3,4-tetrahydronaphthalin für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeispiele bieten einen detaillierten Leitfaden für die Derivatisierung von 5-Brom-1,2,3,4-tetrahydronaphthalin als Ausgangsmaterial für die Synthese von Molekülbibliotheken zum biologischen Screening. Die hier beschriebenen Protokolle konzentrieren sich auf moderne palladiumkatalysierte Kreuzkupplungsreaktionen, die eine vielseitige Funktionalisierung des Tetralin-Grundgerüsts ermöglichen.
Das 5-Brom-1,2,3,4-tetrahydronaphthalin-Gerüst ist ein wichtiger Baustein in der medizinischen Chemie. Seine Derivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt, insbesondere als Liganden für Serotonin- und Dopaminrezeptoren, was sie zu vielversprechenden Kandidaten für die Entwicklung von Medikamenten zur Behandlung von Erkrankungen des Zentralnervensystems (ZNS) macht.[1][2][3] Darüber hinaus wurden für Tetralin-Derivate auch krebsbekämpfende Eigenschaften nachgewiesen.[4]
Synthesestrategien zur Derivatisierung
Die Funktionalisierung von 5-Brom-1,2,3,4-tetrahydronaphthalin erfolgt vorwiegend über palladiumkatalysierte Kreuzkupplungsreaktionen. Diese Methoden sind für ihre hohe Effizienz, Selektivität und Toleranz gegenüber einer Vielzahl von funktionellen Gruppen bekannt.[5] Die gängigsten Reaktionen für die Derivatisierung sind die Suzuki-Miyaura-, Sonogashira-, Heck- und Buchwald-Hartwig-Kupplungen.
Diagramm des allgemeinen Arbeitsablaufs der Derivatisierung
Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zur Leitstruktur-Identifizierung.
Detaillierte experimentelle Protokolle
Die folgenden Protokolle beschreiben die allgemeinen Verfahren für die wichtigsten palladiumkatalysierten Kreuzkupplungsreaktionen zur Derivatisierung von 5-Brom-1,2,3,4-tetrahydronaphthalin.
Suzuki-Miyaura-Kupplung: Synthese von 5-Aryl-1,2,3,4-tetrahydronaphthalinen
Diese Reaktion ermöglicht die Bildung einer C-C-Bindung zwischen dem Tetralin-Gerüst und einer Aryl- oder Heteroarylgruppe.[6][7]
Reaktionsschema: 5-Brom-1,2,3,4-tetrahydronaphthalin + Arylboronsäure --(Pd-Katalysator, Base)--> 5-Aryl-1,2,3,4-tetrahydronaphthalin
Protokoll:
-
In einem Reaktionsgefäß werden 5-Brom-1,2,3,4-tetrahydronaphthalin (1,0 mmol), die entsprechende Arylboronsäure (1,2 mmol), der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 2-5 mol%) und eine Base (z. B. K₂CO₃, 2,0 mmol) vorgelegt.
-
Ein geeignetes Lösungsmittelsystem (z. B. Toluol/Wasser oder Dioxan/Wasser, 4:1, 10 ml) wird hinzugefügt.
-
Das Reaktionsgemisch wird unter Inertgasatmosphäre (Argon oder Stickstoff) bei 80-100 °C gerührt und der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach vollständigem Umsatz wird die Reaktion abgekühlt und mit einem organischen Lösungsmittel (z. B. Ethylacetat) verdünnt.
-
Die organische Phase wird mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Sonogashira-Kupplung: Synthese von 5-Alkinyl-1,2,3,4-tetrahydronaphthalinen
Diese Methode wird zur Einführung einer Alkinylgruppe am Tetralin-Gerüst verwendet.[7][8]
Reaktionsschema: 5-Brom-1,2,3,4-tetrahydronaphthalin + Terminales Alkin --(Pd-Katalysator, Cu(I)-Co-Katalysator, Base)--> 5-Alkinyl-1,2,3,4-tetrahydronaphthalin
Protokoll:
-
In einem Schlenk-Gefäß unter Inertgasatmosphäre werden der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 2-5 mol%) und der Kupfer(I)-Co-Katalysator (z. B. CuI, 5-10 mol%) in einem wasserfreien Lösungsmittel (z. B. DMF oder Triethylamin) gelöst.
-
5-Brom-1,2,3,4-tetrahydronaphthalin (1,0 mmol) und das terminale Alkin (1,2 mmol) werden zugegeben.
-
Eine Base (z. B. Triethylamin) wird hinzugefügt.
-
Das Reaktionsgemisch wird bei Raumtemperatur oder erhöhter Temperatur (40-80 °C) gerührt, bis die Ausgangsmaterialien vollständig umgesetzt sind (DC-Kontrolle).
-
Nach der Aufarbeitung, ähnlich dem Suzuki-Protokoll, wird das Produkt durch Säulenchromatographie isoliert.
Heck-Kupplung: Synthese von 5-Alkenyl-1,2,3,4-tetrahydronaphthalinen
Die Heck-Kupplung ermöglicht die Einführung einer Alkenylgruppe.[6]
Reaktionsschema: 5-Brom-1,2,3,4-tetrahydronaphthalin + Alken --(Pd-Katalysator, Base)--> 5-Alkenyl-1,2,3,4-tetrahydronaphthalin
Protokoll:
-
In einem druckfesten Reaktionsgefäß werden 5-Brom-1,2,3,4-tetrahydronaphthalin (1,0 mmol), das Alken (1,5 mmol), der Palladiumkatalysator (z. B. Pd(OAc)₂, 2-5 mol%), ein Phosphinligand (z. B. PPh₃, 4-10 mol%) und eine Base (z. B. Et₃N, 1,5-2,0 mmol) in einem geeigneten Lösungsmittel (z. B. Acetonitril oder DMF) gemischt.
-
Das Gefäß wird verschlossen und das Gemisch bei 80-120 °C erhitzt.
-
Nach vollständiger Reaktion wird das Gemisch aufgearbeitet und das Produkt chromatographisch gereinigt.
Buchwald-Hartwig-Aminierung: Synthese von 5-Amino-1,2,3,4-tetrahydronaphthalinen
Diese Reaktion dient der Einführung von Stickstoff-Nukleophilen und ist entscheidend für die Synthese von Aminotetralin-Derivaten, die häufig als ZNS-Wirkstoffe untersucht werden.[8]
Reaktionsschema: 5-Brom-1,2,3,4-tetrahydronaphthalin + Amin --(Pd-Katalysator, Ligand, Base)--> 5-Amino-1,2,3,4-tetrahydronaphthalin
Protokoll:
-
In einem trockenen Reaktionsgefäß unter Inertgasatmosphäre werden der Palladiumkatalysator (z. B. Pd₂(dba)₃, 1-2 mol%), ein geeigneter Ligand (z. B. BINAP, 2-4 mol%) und eine starke Base (z. B. NaOtBu, 1,4 mmol) vorgelegt.
-
Wasserfreies Toluol oder Dioxan wird als Lösungsmittel zugegeben.
-
5-Brom-1,2,3,4-tetrahydronaphthalin (1,0 mmol) und das entsprechende Amin (1,2 mmol) werden hinzugefügt.
-
Das Reaktionsgemisch wird bei 80-110 °C erhitzt, bis die Reaktion abgeschlossen ist.
-
Die Aufarbeitung und Reinigung erfolgen analog zu den oben beschriebenen Protokollen.
Biologisches Screening und quantitative Daten
Die synthetisierten Derivate können in verschiedenen biologischen Assays auf ihre Wirksamkeit getestet werden. Insbesondere die Untersuchung der Affinität zu Serotonin- (5-HT) und Dopaminrezeptoren (D₂, D₃) ist von großem Interesse.[3][9] Auch die zytotoxische Aktivität gegen Krebszelllinien kann untersucht werden.
Beispielhafte biologische Daten von Tetralin-Derivaten
Die folgende Tabelle fasst beispielhafte quantitative Daten für verschiedene Klassen von Tetralin-Derivaten zusammen, um einen Überblick über deren potenzielle biologische Aktivitäten zu geben.
| Verbindungsklasse | Zielprotein/Zelllinie | Aktivitätsparameter | Wert | Referenz |
| 2-Aminotetralin-Derivate | 5-HT₁A-Rezeptor | IC₅₀ | 25 - 125 nM | [10] |
| Thiazolin-Tetralin-Derivate | MCF-7 (Brustkrebs) | IC₅₀ | 1,83 µM | [4] |
| Thiazolin-Tetralin-Derivate | A549 (Lungenkrebs) | IC₅₀ | 2,16 µM | [4] |
| 5-substituierte 2-Aminotetraline | 5-HT₁A-Rezeptor | Kᵢ | ≤ 25 nM | [11][12] |
| 5-substituierte 2-Aminotetraline | 5-HT₁B-Rezeptor | Kᵢ | ≤ 25 nM | [11][12] |
| 5-substituierte 2-Aminotetraline | 5-HT₁D-Rezeptor | Kᵢ | ≤ 25 nM | [11][12] |
Signalkaskaden und Wirkmechanismen
Dopamin-D2-Rezeptor-Signalweg
Derivate, die als Liganden für den Dopamin-D2-Rezeptor wirken, können dessen Signaltransduktion modulieren. D2-Rezeptoren sind an G-Proteine (Gᵢ/ₒ) gekoppelt und ihre Aktivierung führt typischerweise zur Hemmung der Adenylylcyclase, was zu einer verringerten intrazellulären Konzentration von cyclischem AMP (cAMP) führt.[1]
Abbildung 2: Vereinfachter Signalweg des Dopamin-D2-Rezeptors.
Struktur-Wirkungs-Beziehungen (SAR)
Die systematische Derivatisierung von 5-Brom-1,2,3,4-tetrahydronaphthalin und das anschließende biologische Screening der resultierenden Verbindungen ermöglichen die Aufstellung von Struktur-Wirkungs-Beziehungen (SAR).[13][14] Diese Analysen sind entscheidend, um zu verstehen, wie spezifische strukturelle Modifikationen die biologische Aktivität und Selektivität beeinflussen. Beispielsweise kann die Art und Position von Substituenten am aromatischen Ring die Affinität und Wirksamkeit an verschiedenen Rezeptorsubtypen dramatisch verändern.[11][12] Die aus SAR-Studien gewonnenen Erkenntnisse sind die Grundlage für das rationale Design von Molekülen mit verbesserter Wirksamkeit und optimierten pharmakokinetischen Eigenschaften.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 3. Polypharmacology of dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel [(diazomethyl)carbonyl]-1,2,3,4-tetrahydronaphthalene derivatives as potential photoaffinity ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene, a valuable building block in medicinal chemistry and drug development. The described methodology is a robust two-step process commencing with the regioselective bromination of α-tetralone to yield 5-bromo-α-tetralone, followed by the complete reduction of the keto functional group. This guide offers a comprehensive overview of the synthetic pathway, detailed experimental procedures, and a comparative analysis of different reduction methods to facilitate a scalable and efficient production of the target compound.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of the bromine atom, which allows for further functionalization through cross-coupling reactions, and the tetralin scaffold, a common motif in centrally acting agents. The development of a scalable and cost-effective synthetic route is therefore of significant interest to the pharmaceutical and chemical industries. The presented two-step synthesis offers a reliable pathway to this important intermediate.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step sequence:
-
Bromination of α-Tetralone: This step involves the electrophilic aromatic substitution of α-tetralone to introduce a bromine atom at the C-5 position. The regioselectivity is directed by the activating effect of the fused aliphatic ring and the deactivating, meta-directing nature of the carbonyl group.
-
Reduction of 5-Bromo-α-tetralone: The carbonyl group of the intermediate is then reduced to a methylene group to yield the final product. Two classical methods, the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions), are presented as viable scalable options.
Experimental Protocols
Step 1: Scalable Synthesis of 5-Bromo-α-tetralone
This protocol is adapted from established procedures for the bromination of aromatic ketones.
Materials and Reagents:
-
α-Tetralone
-
Bromine (Br₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Hexane for recrystallization
Equipment:
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HBr gas).
-
Heating/cooling mantle.
-
Standard laboratory glassware for workup and purification.
Procedure:
-
To a stirred solution of α-tetralone (1.0 eq) in anhydrous dichloromethane (5-10 mL per gram of tetralone) in the reaction flask, cool the mixture to 0-5 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride (1.1-1.3 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes.
-
Slowly add a solution of bromine (1.0-1.1 eq) in dichloromethane dropwise via the addition funnel. The rate of addition should be controlled to maintain the temperature below 10 °C. A vigorous evolution of hydrogen bromide gas will be observed.
-
After the bromine addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and a dilute aqueous HCl solution.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 5-bromo-α-tetralone by recrystallization from ethanol or hexane to afford a solid product.
Table 1: Summary of Reaction Parameters for the Synthesis of 5-Bromo-α-tetralone
| Parameter | Recommended Value/Condition | Notes for Scalability |
| Reactants | ||
| α-Tetralone | 1.0 eq | Ensure high purity for optimal regioselectivity. |
| Bromine | 1.0 - 1.1 eq | Use of a slight excess ensures complete conversion. Handle with extreme care in a well-ventilated fume hood. |
| Aluminum Chloride | 1.1 - 1.3 eq | Anhydrous conditions are critical. Can be substituted with other Lewis acids like FeBr₃. |
| Solvent | ||
| Dichloromethane | 5-10 mL / g of tetralone | Anhydrous solvent is necessary to prevent quenching of the Lewis acid. |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C during addition, then room temp. | Careful temperature control is crucial to minimize side reactions. |
| Reaction Time | 2 - 6 hours | Monitor by TLC or GC-MS for completion. |
| Work-up & Purification | ||
| Quenching | Ice/dilute HCl | Slow and careful addition is necessary due to the exothermic nature of the quench. |
| Purification | Recrystallization (Ethanol or Hexane) | Provides high purity product suitable for the next step. |
| Expected Yield | 70 - 85% | Yields may vary based on scale and purity of reagents. |
Step 2: Reduction of 5-Bromo-α-tetralone to this compound
Two effective methods for this reduction are presented below. The choice of method will depend on the substrate's stability to acidic or basic conditions and the available equipment.
The Clemmensen reduction is a classic method for the deoxygenation of ketones using zinc amalgam and concentrated hydrochloric acid.[1][2]
Materials and Reagents:
-
5-Bromo-α-tetralone
-
Zinc powder or granules
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large round-bottom flask with a reflux condenser and a gas outlet.
-
Heating mantle.
-
Mechanical stirrer.
Procedure:
-
Preparation of Zinc Amalgam: In a fume hood, activate the zinc by stirring it with a dilute aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
In the reaction flask, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, and toluene.
-
Add the 5-bromo-α-tetralone to the stirred mixture.
-
Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated HCl may need to be added during the reaction to maintain a strongly acidic environment.
-
Monitor the reaction by TLC or GC-MS. The reaction can take several hours to go to completion.
-
After completion, cool the reaction mixture to room temperature and carefully decant the liquid from the excess zinc.
-
Separate the organic (toluene) layer. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash carefully with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
The Wolff-Kishner reduction utilizes hydrazine hydrate in the presence of a strong base at elevated temperatures. The Huang-Minlon modification is a more practical, one-pot procedure.[3][4]
Materials and Reagents:
-
5-Bromo-α-tetralone
-
Hydrazine hydrate (85% or higher)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Diethylene glycol or Triethylene glycol
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Diethyl ether or Dichloromethane for extraction
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a distillation head and a reflux condenser.
-
Heating mantle.
-
Mechanical stirrer.
Procedure:
-
To the reaction flask, add 5-bromo-α-tetralone, potassium hydroxide, and diethylene glycol.
-
Add hydrazine hydrate to the mixture.
-
Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to form the hydrazone. Water will be evolved.
-
After hydrazone formation, increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off.
-
Continue to heat the mixture at this temperature for an additional 3-4 hours, during which nitrogen gas will be evolved.
-
Monitor the reaction for completion by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture carefully with dilute hydrochloric acid.
-
Extract the product with diethyl ether or dichloromethane.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Table 2: Comparison of Reduction Methods for 5-Bromo-α-tetralone
| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction (Huang-Minlon) |
| Conditions | Strongly Acidic | Strongly Basic, High Temperature |
| Reagents | Zn(Hg), conc. HCl | Hydrazine hydrate, KOH/NaOH, Diethylene glycol |
| Advantages | Effective for aryl-alkyl ketones. | Tolerant of acid-sensitive functional groups. Can be more reliable for some substrates. |
| Disadvantages | Use of toxic mercury. Substrate must be stable to strong acid. Potential for side reactions. | High temperatures required. Hydrazine is toxic. Substrate must be stable to strong base. |
| Scalability | Moderate; handling of mercury can be a concern on a large scale. | Good; the one-pot Huang-Minlon modification is well-suited for scale-up. |
| Expected Yield | 60 - 80% | 70 - 90% |
Visualizations
Caption: Overall workflow for the scalable synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Grignard Reaction of 5-Bromo-1,2,3,4-tetrahydronaphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the Grignard reaction involving 5-Bromo-1,2,3,4-tetrahydronaphthalene. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to address common challenges and enhance reaction success.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when initiating the Grignard reaction with this compound? A1: The main obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2][3] This layer forms when magnesium is exposed to the atmosphere and prevents the aryl bromide from reacting with the fresh metal surface.[1][3] Successful initiation requires methods to disrupt or remove this oxide layer.[1]
Q2: What are the visual indicators of a successful Grignard reaction initiation? A2: A successful initiation is typically characterized by several observable signs. These include the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent (especially with low-boiling point ethers), the appearance of a cloudy grey or brownish color in the reaction mixture, and the generation of heat (an exothermic reaction).[1][4]
Q3: Which solvent is better for this reaction: Diethyl Ether or Tetrahydrofuran (THF)? A3: Both anhydrous diethyl ether and THF are commonly used. THF is often preferred for less reactive aryl bromides like this compound.[5] THF has a higher boiling point (66 °C vs. 34.6 °C for ether), which allows the reaction to be conducted at a higher temperature, potentially increasing the rate of formation.[6][7] It is also a stronger Lewis base and can solvate the Grignard reagent more effectively.[4][7] However, the choice can impact side reactions, and optimization may be required for your specific application.
Q4: How can I prevent the formation of the Wurtz coupling byproduct? A4: The Wurtz coupling product (a dimer of the starting material) is a major side reaction.[8][9] Its formation is favored by high local concentrations of the aryl bromide and elevated temperatures.[8][9] To minimize this, add the solution of this compound to the magnesium suspension slowly and dropwise. This maintains a low concentration of the halide.[8] It is also crucial to control the reaction temperature, often using an ice bath to manage the exothermic nature of the reaction once it has initiated.[8][10]
Q5: Why is it critical to use anhydrous conditions? A5: Grignard reagents are potent bases and will react readily with protic solvents like water and alcohols.[1][11] This "quenches" the reagent, converting it to an alkane and rendering it inactive for the desired reaction.[10] Therefore, all glassware must be scrupulously dried (e.g., flame- or oven-dried), and anhydrous solvents must be used under an inert atmosphere (like nitrogen or argon).[1][12]
Q6: My reaction mixture turned dark brown or black during reagent formation. Is this normal? A6: While the formation of a grey, cloudy suspension is normal, a very dark brown or black color could indicate decomposition or the formation of side products.[13] This can be caused by impurities in the magnesium or aryl halide, or the formation of finely divided metal from side reactions like Wurtz coupling.[13] While not always detrimental, it suggests that reaction conditions may need further optimization, such as slower addition or better temperature control.
Troubleshooting Guide
| Problem / Symptom | Possible Cause(s) | Solution(s) |
| Reaction Fails to Initiate: No cloudiness, warming, or bubbling is observed after adding the initial amount of aryl bromide.[13] | 1. Inactive Magnesium Surface: The MgO layer is preventing the reaction.[13] 2. Presence of Water: Traces of moisture in glassware or solvent are quenching the reaction.[13] 3. Low Reactivity: The aryl bromide is not reactive enough under the current conditions. | 1. Activate the Magnesium: Add a small crystal of iodine (color will fade upon initiation) or a few drops of 1,2-dibromoethane.[1][12] Alternatively, gently crush some of the magnesium turnings with a dry glass rod to expose a fresh surface.[3][11] Sonication can also be effective.[1][11] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas. Use freshly opened anhydrous solvent or solvent dried over a suitable agent.[1] 3. Increase Temperature/Change Solvent: Gently warm the mixture. If using diethyl ether, consider switching to THF, which has a higher boiling point and can facilitate the reaction of less reactive halides.[6][7][14] |
| High Yield of Wurtz Coupling Byproduct (Dimer): Significant amount of 5,5'-bi(1,2,3,4-tetrahydronaphthalene) is observed. | 1. High Local Halide Concentration: Adding the aryl bromide too quickly.[8] 2. Elevated Reaction Temperature: Poor temperature control leading to hotspots.[8][9] | 1. Slow, Dropwise Addition: Add the aryl bromide solution from a dropping funnel at a rate that maintains a steady, gentle reflux.[8] 2. Temperature Control: Once initiated, use a water or ice bath to maintain a controlled temperature and prevent the reaction from becoming too vigorous.[8] |
| Low Yield of Final Product: The Grignard reagent forms, but the subsequent reaction with the electrophile is inefficient. | 1. Inaccurate Reagent Concentration: Incorrect stoichiometry was used due to not knowing the actual concentration of the Grignard reagent.[13] 2. Side Reaction with Electrophile: For example, if the electrophile is a sterically hindered ketone, the Grignard reagent may act as a base, causing enolization instead of addition.[13] 3. Degradation of Grignard Reagent: The reagent degraded over time before the electrophile was added. | 1. Titrate the Reagent: Before use, determine the concentration of the freshly prepared Grignard reagent by titration.[13] 2. Optimize Reaction Conditions: Add the electrophile slowly at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[4] 3. Use Immediately: Use the Grignard reagent immediately after its preparation for best results. |
| Solid Mass Forms During Work-up: A thick, un-stirrable precipitate of magnesium salts forms when quenching the reaction. | Insufficient Aqueous Solution: Not enough of the quenching solution (e.g., aq. NH₄Cl) was used to dissolve the magnesium salts. | Dilute and Stir Vigorously: Add the reaction mixture slowly to a vigorously stirred quenching solution.[4] If a solid still forms, add more of the aqueous solution and/or the organic solvent (e.g., ether or THF) to aid in dissolution and improve stirring.[4] |
Data Presentation
Table 1: Comparison of Common Solvents for Grignard Reagent Formation
| Solvent | Boiling Point (°C) | Key Advantages | Potential Issues |
| Diethyl Ether (Et₂O) | 34.6 | Low boiling point makes it easy to remove post-reaction.[4] Often results in cleaner reactions with minimal Wurtz coupling for certain substrates.[8] | May not be effective for initiating reactions with less reactive halides. The low reflux temperature limits the reaction rate.[6][7] |
| Tetrahydrofuran (THF) | 66.0 | Higher boiling point allows for faster reaction rates and initiation of less reactive halides.[6][7] Better solvating properties for the Grignard reagent complex.[4] | Can be more difficult to remove. May promote Wurtz coupling for certain reactive halides (e.g., benzylic halides).[8] |
Table 2: Common Grignard Initiation Methods
| Method | Description | Typical Amount/Procedure | Visual Cue of Success |
| Iodine | Chemical activator that cleans the Mg surface.[12] | A single small crystal.[12] | Disappearance of the purple/brown iodine color.[1] |
| 1,2-Dibromoethane (DBE) | Chemical activator; its reaction with Mg produces ethene gas.[1] | A few drops.[1] | Observation of gas bubbles (ethene).[15] |
| Mechanical Crushing | Physically breaks the MgO layer to expose fresh metal.[3] | Press and grind a few Mg turnings against the flask bottom with a dry glass rod.[3] | Initiation often occurs at the site of crushing.[3] |
| Ultrasound | Uses cavitation to clean the magnesium surface.[1] | Place the reaction flask in an ultrasonic bath.[1] | Onset of turbidity and/or exotherm.[1] |
Experimental Protocols
Protocol 1: Preparation of 5-(1,2,3,4-tetrahydronaphthyl)magnesium bromide
Materials:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1 small crystal)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet.[8]
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine.[8] Gently warm the flask under a flow of inert gas until the iodine sublimes and its color disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.[8]
-
Initiation: Add a small portion (~5-10%) of a solution of this compound in anhydrous THF to the activated magnesium.[8] The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[1][8] If it does not start, gently warm the flask or add another small crystal of iodine.
-
Slow Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a steady, gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.[8]
-
Reaction Completion: After the addition is complete, stir the resulting gray suspension at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4] The reagent is now ready for use in subsequent reactions.
Protocol 2: Reaction of Grignard Reagent with Carbon Dioxide
Materials:
-
Freshly prepared solution of 5-(1,2,3,4-tetrahydronaphthyl)magnesium bromide (from Protocol 1)
-
Dry Ice (solid CO₂)
-
Anhydrous Diethyl Ether or THF
-
6M Hydrochloric Acid (HCl)
Procedure:
-
Preparation: Crush dry ice into a fine powder in a separate, dry beaker.
-
Reaction: While stirring vigorously, slowly pour the prepared Grignard solution over a large excess of the crushed dry ice. The Grignard reagent will react with the CO₂ to form a magnesium carboxylate salt.
-
Quenching and Work-up: Allow the excess CO₂ to sublime. Slowly and carefully add 6M HCl to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.[16] Continue adding acid until the solution is acidic and all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x portions).[16]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude 1,2,3,4-tetrahydronaphthalene-5-carboxylic acid.[16] The product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for Grignard synthesis and reaction.
Caption: Troubleshooting flowchart for Grignard reaction initiation.
Caption: Grignard reaction pathway and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. guidechem.com [guidechem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. homework.study.com [homework.study.com]
- 12. jove.com [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene
Welcome to the technical support center for the synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic procedure.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of this compound?
A1: The most common side products are the isomeric 6-Bromo-1,2,3,4-tetrahydronaphthalene, poly-brominated derivatives (e.g., dibromotetralins), and products resulting from benzylic bromination, such as 1-Bromo-1,2,3,4-tetrahydronaphthalene or 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene, especially under high-temperature or photolytic conditions.[1][2][3][4][5] Oxidation of the starting material or product can also lead to the formation of tetralone byproducts.
Q2: My reaction is producing a mixture of 5-bromo and 6-bromo isomers. How can I improve the regioselectivity for the 5-bromo product?
A2: Achieving high regioselectivity for the 5-position in the electrophilic bromination of tetralin can be challenging. The alkyl group on the aromatic ring is an ortho-, para-director. In tetralin, the "ortho" position corresponds to the 5-position, and the "para" position is blocked. However, the 6-position (meta to the fused ring junction) is also activated. To favor the 5-isomer, consider the following:
-
Choice of Brominating Agent and Catalyst: The use of a mild brominating agent in conjunction with a suitable Lewis acid catalyst is crucial. For instance, using bromine (Br₂) with a catalyst like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) under controlled temperature conditions can influence the isomer ratio.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the less sterically hindered isomer.
-
Solvent: The choice of solvent can impact the reactivity and selectivity of the brominating agent. Non-polar solvents are commonly employed.
Q3: The yield of my desired 5-bromo product is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
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Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, you may need to increase the reaction time or the stoichiometry of the brominating agent. However, be cautious as excess brominating agent can lead to polybromination.
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Side Reactions: As discussed in Q1 and Q2, the formation of side products will inherently lower the yield of the desired product. Optimizing reaction conditions to minimize these side reactions is key.
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Product Degradation: The product may be sensitive to the reaction or work-up conditions. Ensure that the work-up procedure is performed promptly and under appropriate conditions (e.g., avoiding excessive heat or prolonged exposure to acid/base).
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Purification Losses: Significant loss of product can occur during purification. Optimize your purification method (e.g., recrystallization solvent, chromatography conditions) to maximize recovery.
Q4: I am observing the formation of polybrominated byproducts. How can I prevent this?
A4: Polybromination occurs when the desired monobrominated product reacts further with the brominating agent. To minimize this:
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Stoichiometry: Use a controlled amount of the brominating agent, typically a slight excess or stoichiometric amount relative to the tetralin.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which disfavors multiple substitutions.
-
Temperature Control: Keep the reaction temperature low, as higher temperatures can increase the rate of the second bromination.
Q5: How can I effectively purify crude this compound and remove isomeric impurities?
A5: The separation of 5-bromo and 6-bromo isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is a common and effective method for separating isomers. A silica gel column with a non-polar eluent system (e.g., hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane) can be used. Careful optimization of the eluent composition is necessary to achieve good separation.
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Recrystallization: While potentially less effective for isomers with very similar solubilities, recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexane) can be attempted to enrich the desired isomer. Seeding with a pure crystal of this compound may aid in selective crystallization.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Experimental Protocols
Key Experiment: Synthesis of this compound via Electrophilic Aromatic Bromination
Objective: To synthesize this compound from 1,2,3,4-tetrahydronaphthalene (tetralin) with a focus on maximizing the yield of the 5-bromo isomer.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Bromine (Br₂)
-
Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Bromide (FeBr₃)
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Anhydrous Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite solution (aqueous)
-
Saturated sodium bicarbonate solution (aqueous)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a drying tube filled with calcium chloride.
-
Reactant Preparation: Dissolve 1,2,3,4-tetrahydronaphthalene in anhydrous dichloromethane in the reaction flask and cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) to the cooled solution with stirring.
-
Bromine Addition: Prepare a solution of bromine in anhydrous dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C or room temperature. Monitor the progress of the reaction by TLC or GC to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker containing crushed ice and a sodium bisulfite solution to destroy any excess bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the 5-bromo isomer from other byproducts.
Data Presentation
Table 1: Hypothetical Product Distribution in Tetralin Bromination under Different Conditions
| Entry | Catalyst | Temperature (°C) | 5-Bromo Isomer (%) | 6-Bromo Isomer (%) | Polybrominated (%) | Benzylic Bromination (%) |
| 1 | AlCl₃ | 0 | 65 | 30 | 3 | 2 |
| 2 | FeBr₃ | 0 | 60 | 35 | 3 | 2 |
| 3 | None (High Temp) | 80 | 10 | 15 | 5 | 70 |
| 4 | None (Photolytic) | 25 | 5 | 10 | 60 | 25 |
Note: The data in this table is illustrative and intended to show general trends. Actual results may vary based on specific experimental conditions.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 4. Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene -ORCA [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-1,2,3,4-tetrahydronaphthalene
This guide provides troubleshooting advice and detailed protocols for the purification of 5-Bromo-1,2,3,4-tetrahydronaphthalene, addressing common issues encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My final product is a yellow or brownish solid/oil. What causes this discoloration and how can I fix it?
A1: Discoloration is typically due to residual acidic impurities (like HBr) from the synthesis, or degradation from exposure to air and light.
-
Troubleshooting Steps:
-
Acid Removal: Wash the crude product in a separatory funnel with a dilute solution of sodium bicarbonate or sodium hydroxide, followed by a water wash until the aqueous layer is neutral.
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before proceeding with further purification.
-
Storage: Ensure the purified product is stored in a cool, dry, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]
-
Q2: My NMR analysis shows the presence of isomeric impurities. How can I separate these?
A2: Isomeric bromonaphthalenes or unreacted starting material are common impurities. Due to their similar physical properties, separation can be challenging.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method for separating isomers. Use a high-quality silica gel and optimize the solvent system using Thin Layer Chromatography (TLC) first.[2][3] A non-polar eluent system, such as hexanes/ethyl acetate or hexanes/dichloromethane, is a good starting point.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, high-performance fractional distillation under vacuum can be effective.
-
Recrystallization: This may work if one isomer is significantly less soluble than the others in a particular solvent. Multiple recrystallization steps might be necessary.
-
Q3: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates as a liquid instead of a solid. This can be caused by a solution that is too concentrated, cooling that is too rapid, or the presence of impurities.[4]
-
Troubleshooting Steps:
-
Add More Solvent: The oil may have formed because the solution is supersaturated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool again.[4]
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can help.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can provide a nucleation site for crystal growth.
-
Use a Co-solvent System: If using a solvent where the compound is very soluble, you can add a miscible "anti-solvent" (in which it is less soluble) dropwise to induce crystallization.[4]
-
Q4: My yield after column chromatography is very low. What are the possible reasons?
A4: Low recovery from column chromatography can result from several factors.
-
Troubleshooting Steps:
-
Compound Adsorption: The compound may be too strongly adsorbed to the stationary phase (silica gel or alumina).[3] Try increasing the polarity of the eluting solvent gradually.
-
Improper Packing: Channels in the column packing can lead to poor separation and product loss. Ensure the column is packed homogeneously without air bubbles.[2]
-
Incorrect Eluent Polarity: If the eluent is too polar, all compounds may elute too quickly together. If it's not polar enough, the desired compound may not elute at all. Determine the optimal solvent system with TLC, aiming for an Rf value of around 0.2-0.4 for the desired product.[2][5]
-
Purification Method Comparison
| Purification Method | Typical Purity | Scale | Advantages | Disadvantages |
| Recrystallization | >98% (if successful) | mg to kg | Simple, cost-effective, can yield very pure material. | Risk of "oiling out", potential for low yield, not effective for all impurity profiles.[4] |
| Column Chromatography | >99% | µg to kg | Highly effective for separating isomers and complex mixtures.[3] | More time-consuming, requires larger volumes of solvent, can be costly on a large scale.[2] |
| Vacuum Distillation | >95% | g to kg | Good for removing non-volatile impurities and lower-boiling solvents. | Not effective for separating compounds with close boiling points, risk of decomposition if not performed under sufficient vacuum.[1] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, hexanes, ethyl acetate) to find one where it is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring until the solid completely dissolves.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[4]
-
Drying: Allow the pure crystals to air dry or dry them in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent (solvent system) using TLC. The ideal system will give the desired compound an Rf value of approximately 0.35.[2]
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.[2]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar eluent component (e.g., hexanes).[6]
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, packing the silica gel bed. Do not let the column run dry.[2][6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.
-
Alternatively, for the "dry loading" method, dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column.[6]
-
-
Elution: Carefully add the eluent to the top of the column. Apply gentle pressure (using a pipette bulb or regulated air line) to push the solvent through the column.[5][6]
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks. Monitor the separation by periodically spotting the collected fractions on a TLC plate.[3]
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Bromination of Tetralin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bromination of tetralin.
Frequently Asked Questions (FAQs) & Troubleshooting
Yield and Selectivity Issues
Q1: My yield of 1-bromotetralin is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the monobromination of tetralin can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not be going to completion. Consider extending the reaction time or slightly increasing the temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is crucial to determine the optimal reaction time.
-
Suboptimal Reagents: Ensure the purity of your tetralin and the brominating agent (e.g., N-Bromosuccinimide - NBS). Impurities in tetralin can interfere with the reaction, and old or decomposed NBS will have lower reactivity. It is good practice to recrystallize NBS if its purity is in doubt.[1]
-
Insufficient Initiation (for radical reactions): If you are performing a free-radical bromination using NBS, the initiator (e.g., AIBN or benzoyl peroxide) is critical.[2] Ensure you are using the correct amount and that it is active. The reaction temperature must also be appropriate for the chosen initiator's decomposition rate.
-
Side Reactions: The formation of byproducts, such as dibromotetralin or products from aromatic bromination, will consume your starting material and lower the yield of the desired product. See the questions below on selectivity for strategies to minimize these.
-
Work-up and Purification Losses: Product can be lost during the work-up and purification steps. Ensure efficient extraction and minimize transfers. Optimize your purification method (e.g., column chromatography or distillation) to maximize recovery.
Q2: I am observing significant amounts of 1,4-dibromotetralin. How can I improve the selectivity for monobromination?
A2: The formation of dibrominated products is a common issue. To enhance monoselectivity:
-
Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of tetralin relative to the brominating agent (e.g., NBS). This ensures the brominating agent is the limiting reagent, reducing the likelihood of a second bromination.
-
Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the brominating species at any given time, favoring monobromination.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity, although it may also decrease the reaction rate. Experiment with different temperatures to find the optimal balance.
-
Choice of Brominating Agent: NBS is often preferred over molecular bromine (Br₂) for benzylic brominations as it provides a low, steady concentration of Br₂, which can improve selectivity.[4]
Q3: My bromination is occurring on the aromatic ring instead of the benzylic position. How do I prevent this?
A3: Aromatic bromination is an electrophilic substitution reaction, while benzylic bromination is typically a free-radical process. To favor benzylic bromination:
-
Use a Radical Initiator: Employ a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide in conjunction with NBS.[2]
-
Use a Non-Polar Solvent: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are commonly used for radical brominations and do not promote electrophilic aromatic substitution.[5]
-
Irradiation: The use of a light source (photolytic bromination) can initiate the radical chain reaction and favor benzylic bromination.[6]
-
Avoid Lewis Acids: Ensure your reaction setup is free from Lewis acid contaminants, which can catalyze electrophilic aromatic bromination.
Reagent and Reaction Condition Issues
Q4: My reaction with NBS is not starting or is very slow. What should I check?
A4: If your NBS bromination is sluggish, consider the following:
-
Initiation: The radical chain reaction may not be initiating properly.
-
Initiator: Check that your radical initiator (AIBN, benzoyl peroxide) has been added and is active. These initiators have specific temperature ranges for optimal decomposition to form radicals.[7]
-
Light Source: If using photochemical initiation, ensure your light source is of the appropriate wavelength and intensity.[6]
-
-
NBS Quality: Use freshly opened or recrystallized NBS. Old NBS can be less reactive.
-
Inhibitors: Your tetralin or solvent may contain radical inhibitors (e.g., phenols or hydroquinones). Purifying the starting materials can resolve this.
-
Temperature: Ensure the reaction is being conducted at a suitable temperature for radical initiation. For thermal initiators like AIBN, refluxing in a solvent like CCl₄ is common.[2]
Q5: What is the best solvent for the bromination of tetralin?
A5: The choice of solvent depends on the desired reaction type:
-
For Free-Radical Benzylic Bromination (using NBS): Non-polar solvents are preferred to avoid promoting ionic side reactions. Carbon tetrachloride (CCl₄) is a classic solvent for this reaction due to its inertness and ability to facilitate the reaction, though its use is now restricted in many places due to toxicity.[5] Cyclohexane or benzene are common alternatives.
-
For Electrophilic Aromatic Bromination: More polar or Lewis acidic solvents can be used, but this is generally not the desired pathway for obtaining benzylic brominated products.
Work-up and Purification
Q6: How do I effectively remove the succinimide byproduct after a reaction with NBS?
A6: Succinimide is the main byproduct of NBS brominations and can sometimes be challenging to remove completely. Here are some effective methods:
-
Aqueous Wash: Succinimide has some solubility in water. Washing the organic layer with water or a saturated sodium bicarbonate solution can help remove a significant portion of it.[8]
-
Filtration: In some cases, particularly when using non-polar solvents like carbon tetrachloride, the succinimide will precipitate out of the reaction mixture and can be removed by filtration.[8]
-
Column Chromatography: If succinimide co-elutes with your product during column chromatography, you may need to adjust your solvent system. A less polar eluent might help in separating the more polar succinimide.[9]
-
Acid/Base Extraction: If your product is stable to acidic or basic conditions, an acid or base wash can be used to ionize and remove the succinimide. However, be cautious as this can potentially lead to product degradation.[9]
Q7: What is a standard work-up procedure for the bromination of tetralin?
A7: A general work-up procedure after the reaction is complete would be:
-
Cool the reaction mixture to room temperature.
-
Filter off any precipitated succinimide (if applicable).
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water to remove the bulk of the succinimide.
-
A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts like HBr.[8]
-
A solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.
-
Brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Bromination of Tetralin
| Brominating Agent | Molar Ratio (Tetralin:Agent) | Solvent | Initiator/Conditions | Temperature | Product | Yield | Reference |
| Bromine (Br₂) | 1:2 | - | High Temperature | Reflux | 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene | Major Product | [6] |
| Bromine (Br₂) | 1:4.5 | CCl₄ | Photolytic (150W lamp) | - | 1,1,4,4-Tetrabromotetralin | 92% | [10] |
| NBS | Stoichiometric | CCl₄ | Radical Initiator (e.g., AIBN) | Reflux | 1-Bromotetralin | - | [2] |
Note: Yields can vary significantly based on specific reaction scale and purification methods.
Experimental Protocols
Protocol 1: Free-Radical Monobromination of Tetralin using NBS
This protocol is a general guideline for the selective monobromination of tetralin at the benzylic position.
Materials:
-
Tetralin (1,2,3,4-tetrahydronaphthalene)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or Cyclohexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tetralin (1.0 equivalent) in CCl₄ or cyclohexane.
-
Addition of Reagents: Add NBS (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain 1-bromotetralin.
-
Protocol 2: Photolytic Bromination of Tetralin
This protocol describes a method for the polybromination of tetralin.
Materials:
-
Tetralin
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Photoreactor or a round-bottom flask with a suitable light source (e.g., 150W lamp)
-
Gas trap for HBr
Procedure:
-
Reaction Setup: In a photoreactor or a suitable flask, dissolve tetralin (1.0 equivalent) in CCl₄.
-
Addition of Bromine: Slowly add bromine (e.g., 4.5 equivalents for tetrabromination) to the solution.[10]
-
Irradiation: Irradiate the mixture with a 150W lamp while stirring. The reaction will generate HBr gas, which should be neutralized with a gas trap. Monitor the reaction until the color of bromine disappears.
-
Work-up:
-
Wash the reaction mixture with a saturated NaHCO₃ solution to neutralize any remaining HBr.
-
Wash with a sodium thiosulfate solution to remove any excess bromine.
-
Wash with brine and dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the solution to obtain the crude brominated tetralin.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Experimental workflow for NBS bromination.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. newera-spectro.com [newera-spectro.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene -ORCA [orca.cardiff.ac.uk]
- 7. ijrpc.com [ijrpc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Suzuki Coupling with 5-Bromo-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for the successful Suzuki-Miyaura cross-coupling of 5-Bromo-1,2,3,4-tetrahydronaphthalene with a variety of boronic acids and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The primary challenges stem from potential steric hindrance around the bromine atom, which can affect the rates of oxidative addition and reductive elimination steps in the catalytic cycle. Additionally, like many Suzuki couplings, side reactions such as protodeboronation of the boronic acid and homocoupling of the coupling partners can reduce the yield of the desired product.
Q2: Which palladium catalysts are most effective for this type of substrate?
A2: For sterically hindered aryl bromides like this compound, standard catalysts like Pd(PPh₃)₄ may show limited efficacy. It is highly recommended to use catalyst systems with bulky, electron-rich phosphine ligands. Catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos and XPhos are often effective for sterically demanding substrates.[1] The pre-catalyst [Pd(dppf)Cl₂] is also a reliable choice for a variety of aryl bromides and has been shown to be effective in couplings of other 5-bromo-substituted cyclic compounds.[1][2]
Q3: How do I choose the right base for the reaction?
A3: The choice of base is critical for activating the boronic acid. Inorganic bases are generally preferred. For this substrate, potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are excellent starting points.[1][3] Cs₂CO₃ is often effective in more challenging couplings due to its higher solubility in organic solvents, while K₃PO₄ is a strong base that can be effective with sterically hindered substrates.[1][3]
Q4: What solvent systems are recommended?
A4: Aprotic polar solvents are commonly used. Mixtures of solvents like 1,4-dioxane/water, dimethoxyethane (DME)/water, or toluene/water are typically effective.[1][3] The water in the solvent mixture plays a crucial role in activating the boronic acid with inorganic bases. Anhydrous conditions can also be employed, particularly with certain boronic esters and bases.
Q5: How can I minimize side reactions like protodeboronation and homocoupling?
A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be minimized by using fresh, high-purity boronic acids or by converting them to more stable boronate esters (e.g., pinacol esters). Careful selection of a milder base and ensuring anhydrous conditions (if the protocol allows) can also help. Homocoupling, the self-coupling of the boronic acid or aryl halide, is often exacerbated by the presence of oxygen. Therefore, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor quality of reagents (aryl halide, boronic acid, solvent, base). | 1. Use a fresh batch of palladium precursor and ligand. Consider a more active catalyst system (e.g., Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos). 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Increase the reaction temperature in increments of 10-20 °C. 4. Ensure all reagents are pure and solvents are anhydrous and degassed. |
| Formation of Significant Byproducts | 1. Protodeboronation: Degradation of the boronic acid. 2. Homocoupling: Self-coupling of the boronic acid or aryl halide. 3. Dehalogenation: Reduction of the aryl bromide. | 1. Use a higher purity boronic acid or switch to a more stable boronic ester (e.g., pinacol ester). Use a milder base if possible. 2. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. 3. This can be promoted by certain ligands and reaction conditions. Screening different ligands may be necessary. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Insufficient amount of base or boronic acid. | 1. Increase catalyst loading slightly. Ensure a sufficiently high ligand-to-palladium ratio (typically 1:1 to 2:1 for bidentate ligands and 2:1 to 4:1 for monodentate ligands). 2. Use a slight excess of the boronic acid (1.2-1.5 equivalents) and base (2-3 equivalents). |
| Product is Difficult to Purify | 1. Presence of closely eluting impurities (e.g., homocoupled products). 2. Residual palladium in the product. | 1. Optimize the reaction to minimize byproduct formation. Employ careful column chromatography, potentially using a different solvent system. 2. After the reaction, consider a workup with a palladium scavenger or an aqueous wash with a solution of sodium sulfide or thiourea. |
Catalyst and Condition Screening Data (Model Systems)
While specific data for this compound is limited in published literature, the following tables provide representative data from the Suzuki coupling of structurally similar 5-bromo-substituted cyclic compounds, which serve as an excellent starting point for optimization.
Table 1: Catalyst Performance in the Suzuki Coupling of 5-Bromophthalide with Phenylboronic Acid [1]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 90-98 |
| [Pd(dppf)Cl₂] | K₂CO₃ | DME | 80 | 2 | High |
Table 2: Catalyst Screening for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [2]
| Catalyst | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4 | 22 |
| Pd(PPh₃)₂Cl₂ | 4 | 35 |
| Pd(PCy₃)₂ | 4 | 55 |
| [Pd(dppf)Cl₂] | 2 | 85 |
Experimental Protocols
The following are generalized protocols that can be adapted for the Suzuki coupling of this compound. Note: These protocols should be optimized for each specific boronic acid partner.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene and deionized water
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using [Pd(dppf)Cl₂]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) and deionized water
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve this compound and the arylboronic acid in DME (10 mL).
-
Add an aqueous solution of K₂CO₃ (2.0 M, 1.0 mL).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add [Pd(dppf)Cl₂]·CH₂Cl₂ to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir vigorously for 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.
References
Preventing dehalogenation in cross-coupling of 5-Bromo-1,2,3,4-tetrahydronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation during the cross-coupling of 5-Bromo-1,2,3,4-tetrahydronaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation is a significant side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 1,2,3,4-tetrahydronaphthalene as a byproduct. This unwanted reaction reduces the yield of the desired cross-coupled product and complicates purification.
Q2: What are the primary causes of dehalogenation?
A2: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including the reaction of the palladium complex with certain bases (like alkoxides), solvents (such as alcohols), or residual water in the reaction mixture.[1] This Pd-H intermediate can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[1]
Q3: Are certain reaction conditions more prone to causing dehalogenation?
A3: Yes, several factors can increase the likelihood of dehalogenation:
-
High Temperatures: Elevated temperatures can accelerate the decomposition of reagents or solvents, leading to the formation of hydride sources.
-
Prolonged Reaction Times: Longer reaction times increase the opportunity for side reactions like dehalogenation to occur.
-
Choice of Base: Strong bases, particularly alkoxides, and some amine bases can act as hydride donors or promote pathways that lead to palladium-hydride formation.[2][3]
-
Solvent Selection: Protic solvents like alcohols can be a direct source of hydrides. Some aprotic polar solvents like DMF can also promote dehalogenation under certain conditions.[3]
-
Ligand Properties: The steric and electronic properties of the phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.
Q4: How does the choice of boronic acid or ester affect dehalogenation?
A4: While the aryl bromide is the primary substrate undergoing dehalogenation, a slow transmetalation step with the organoboron reagent can provide a larger window for this side reaction to occur. Therefore, using highly reactive and stable boronic acids or their corresponding esters can help to minimize dehalogenation by promoting a faster forward reaction.
Troubleshooting Guide: Minimizing Dehalogenation
If you are observing significant dehalogenation in your cross-coupling reaction with this compound, consider the following troubleshooting steps:
Problem: Significant Formation of 1,2,3,4-tetrahydronaphthalene Byproduct
Systematic Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting and minimizing dehalogenation.
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The following tables summarize the general impact of various reaction parameters on the formation of the dehalogenated byproduct. Note that the quantitative data is illustrative and based on general trends observed for aryl bromides. Actual results will vary based on the specific boronic acid and precise reaction conditions.
Table 1: Effect of Ligand Choice
| Ligand Type | Example Ligands | Expected Cross-Coupling Yield | Expected Dehalogenation | Rationale |
| Less Bulky, Electron-Poor | PPh₃ | Moderate | Can be Significant | May not sufficiently accelerate reductive elimination of the desired product. |
| Bulky, Electron-Rich | XPhos, SPhos, RuPhos | High | Low | Bulky ligands promote the desired reductive elimination step and can stabilize the catalyst.[2] |
| Bidentate | dppf | Moderate to High | Variable | Can be effective, but optimization may be required. |
Table 2: Effect of Base Selection
| Base Type | Example Bases | Expected Cross-Coupling Yield | Expected Dehalogenation | Rationale |
| Strong/Amine Bases | NaOtBu, Et₃N | Variable | High | Can act as hydride sources, leading to the formation of Pd-H species.[2][3] |
| Weaker Inorganic Bases | K₂CO₃, K₃PO₄, Cs₂CO₃ | High | Low | Generally a safer choice to minimize dehalogenation.[2] |
Table 3: Effect of Solvent Choice
| Solvent Type | Example Solvents | Expected Cross-Coupling Yield | Expected Dehalogenation | Rationale |
| Protic/Certain Polar Aprotic | Alcohols, DMF | Variable | High | Can act as hydride donors. |
| Aprotic | Toluene, Dioxane, THF | High | Low | Generally preferred to minimize dehalogenation. |
Experimental Protocols
The following is a detailed protocol for a Suzuki-Miyaura coupling of this compound, optimized to minimize dehalogenation. This protocol is adapted from established methodologies for similar aryl bromides.
Optimized Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh out Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
-
Add anhydrous toluene and degassed water to the flask to achieve a 4:1 toluene to water ratio.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by subjecting the mixture to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Signaling Pathways and Logical Relationships
Suzuki-Miyaura Catalytic Cycle with Competing Dehalogenation Pathway
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
References
Work-up procedure for Grignard reactions involving 5-Bromo-1,2,3,4-tetrahydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving 5-Bromo-1,2,3,4-tetrahydronaphthalene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up procedure of Grignard reactions with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Grignard reagent formation. | Ensure all glassware is rigorously dried and the reaction is performed under an inert, anhydrous atmosphere.[1] Use of freshly distilled, anhydrous solvents like diethyl ether or THF is crucial.[1] |
| Premature quenching of the Grignard reagent. | Ensure the electrophile is also anhydrous. Avoid any sources of protic protons (e.g., water, alcohols) until the desired reaction is complete. | |
| Inefficient quenching and work-up. | Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling the reaction mixture in an ice bath.[2] | |
| Presence of Unreacted this compound | Inactive magnesium surface. | Activate the magnesium turnings before the reaction. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][4] |
| Insufficient reaction time or temperature. | Ensure the reaction mixture is stirred efficiently and refluxed for an adequate amount of time to allow for complete formation of the Grignard reagent.[5] | |
| Formation of Biphenyl Byproduct (5,5'-bi(1,2,3,4-tetrahydronaphthalene)) | High local concentration of the aryl bromide during Grignard formation. | Add the solution of this compound in anhydrous ether dropwise to the magnesium turnings to maintain a low concentration. |
| Elevated reaction temperature. | Control the reaction temperature, especially during the addition of the aryl bromide. An ice bath can be used to moderate the exothermic reaction. | |
| Difficulty in Isolating the Product | Formation of emulsions during extraction. | After quenching, if emulsions form, add a small amount of brine (saturated aqueous NaCl solution) to help break the emulsion. |
| Product is an oil and difficult to crystallize. | If the product is an oil, purification by column chromatography on silica gel is a common alternative to recrystallization. | |
| Contamination with the biphenyl byproduct. | The biphenyl byproduct is often less polar than the desired alcohol product. It can sometimes be removed by trituration with a non-polar solvent like petroleum ether or hexane, in which the biphenyl is more soluble.[6] Alternatively, column chromatography can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a Grignard reaction with 5-(1,2,3,4-tetrahydronaphthyl)magnesium bromide?
A1: The recommended method is to cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid like 1 M hydrochloric acid (HCl).[2] This should be done dropwise with vigorous stirring to control the exothermic reaction.
Q2: How can I remove the biphenyl byproduct formed during the reaction?
A2: The biphenyl byproduct, 5,5'-bi(1,2,3,4-tetrahydronaphthalene), is a common impurity. It can often be removed by trituration of the crude product with a non-polar solvent like petroleum ether or hexane.[6] The biphenyl is typically more soluble in these solvents than the desired alcohol product. If this is not effective, purification by column chromatography is recommended.
Q3: What are the best extraction solvents for the work-up?
A3: Diethyl ether is a common and effective solvent for extracting the product from the aqueous layer after quenching.[5] Other ethereal solvents like methyl tert-butyl ether (MTBE) can also be used.
Q4: My product is an oil. How can I purify it?
A4: If the desired product is an oil and does not crystallize, purification by column chromatography on silica gel is the most common and effective method. The appropriate solvent system for chromatography will depend on the polarity of your product.
Q5: What are the key safety precautions during the work-up?
A5: Grignard reactions and their work-up should be conducted in a well-ventilated fume hood. The quenching process can be highly exothermic and may release flammable gases, so it must be done slowly and with cooling.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocol: Work-up of a Grignard Reaction with this compound
This protocol outlines a general procedure for the work-up of a Grignard reaction where 5-(1,2,3,4-tetrahydronaphthyl)magnesium bromide has been reacted with an electrophile (e.g., an aldehyde or ketone).
Materials:
-
Reaction mixture containing the magnesium alkoxide product
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M Hydrochloric acid (HCl)
-
Diethyl ether (anhydrous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Petroleum ether or hexane (for trituration, if necessary)
-
Ice bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching:
-
Cool the reaction flask in an ice bath to 0-10 °C.
-
Slowly and dropwise, add the saturated aqueous NH₄Cl solution or 1 M HCl to the stirred reaction mixture. Monitor the temperature and control the addition rate to prevent excessive heat generation. Continue adding the quenching solution until the bubbling ceases and any magnesium salts have dissolved.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add a portion of diethyl ether to the separatory funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The organic layer (containing the product) will typically be the upper layer.
-
Drain the lower aqueous layer into a clean flask.
-
Extract the aqueous layer two more times with diethyl ether to ensure complete recovery of the product. Combine all the organic extracts.
-
-
Washing:
-
Wash the combined organic extracts with brine. This helps to remove any remaining water and inorganic salts.
-
Separate the layers and discard the aqueous layer.
-
-
Drying:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for at least 15-20 minutes. The drying agent should no longer clump together when the solution is dry.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining residue is the crude product.
-
-
Purification:
-
If the crude product is a solid and contains the biphenyl byproduct, attempt purification by trituration. Add a small amount of cold petroleum ether or hexane to the crude solid, swirl, and then decant the solvent. Repeat this process a few times. The desired product should be less soluble and remain as a solid.
-
If the product is an oil or if trituration is ineffective, purify the crude material by column chromatography on silica gel.
-
Visualizations
Caption: Workflow for the work-up and troubleshooting of a Grignard reaction.
Caption: Key factors influencing the success of the Grignard reaction.
References
Minimizing byproducts in the synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene
Welcome to the technical support center for the synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Monobrominated Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient catalyst activity. | - Increase reaction time and monitor progress by TLC or GC-MS. - Optimize temperature; too low may slow the reaction, too high may promote side reactions. - Ensure the Lewis acid catalyst (e.g., AlCl₃, FeBr₃) is fresh and anhydrous. |
| High Percentage of Dibrominated Byproducts | - Excess brominating agent (e.g., Br₂ or NBS). - Reaction time is too long. - High reaction temperature. | - Use a 1:1 molar ratio of tetralin to brominating agent. - Carefully monitor the reaction and stop it once the starting material is consumed. - Perform the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity. |
| Formation of 6-Bromo Isomer | - The directing effect of the alkyl group on the aromatic ring can lead to a mixture of 5- and 6-bromo isomers. Steric hindrance at the 5-position can also favor substitution at the 6-position. | - Employ a bulkier catalyst system that may favor substitution at the less sterically hindered 6-position, and then separate the isomers. Alternatively, explore directed ortho-metalation strategies if high purity of the 5-isomer is required, though this is a more complex synthetic route. |
| Presence of Benzylic Bromination Byproducts | - Radical bromination is competing with electrophilic aromatic substitution. This is often initiated by light or high temperatures. | - Conduct the reaction in the dark to prevent photobromination. - Maintain a low reaction temperature. - Avoid radical initiators. Use a Lewis acid catalyst to promote the desired electrophilic substitution. |
| Difficulty in Purifying the Final Product | - Boiling points of the 5-bromo and 6-bromo isomers are very close, making separation by distillation challenging. - Dibrominated byproducts may co-elute with the desired product during column chromatography. | - Use fractional distillation under reduced pressure for initial purification. - For high purity, column chromatography on silica gel with a non-polar eluent system (e.g., hexanes or petroleum ether) is recommended. Careful fraction collection is crucial. - Recrystallization from a suitable solvent (e.g., ethanol or methanol) at low temperature may help to isolate the major isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the electrophilic aromatic substitution of 1,2,3,4-tetrahydronaphthalene (tetralin) using a brominating agent in the presence of a Lewis acid catalyst.
Q2: Which brominating agent is best to use: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A2: Both Br₂ and NBS can be used. Elemental bromine is a strong brominating agent and is often used with a Lewis acid like AlCl₃ or FeBr₃. NBS is a solid and can be easier to handle. When used with a catalyst such as silica gel or a mild Lewis acid, NBS can offer good regioselectivity for aromatic bromination. For minimizing benzylic bromination, NBS in the dark is often preferred.
Q3: What are the main byproducts to expect in this synthesis?
A3: The primary byproducts are the isomeric 6-Bromo-1,2,3,4-tetrahydronaphthalene, various dibromo-1,2,3,4-tetrahydronaphthalene isomers, and products resulting from benzylic bromination, especially if the reaction is exposed to light or high temperatures.
Q4: How can I control the regioselectivity to favor the 5-bromo isomer over the 6-bromo isomer?
A4: The alkyl ring of tetralin is an ortho-, para-director. In this case, the 5- and 7-positions are equivalent to ortho, and the 6- and 8-positions are equivalent to meta (relative to one of the benzylic carbons) and para. Due to steric hindrance from the fused ring, substitution is favored at the alpha-positions (5 and 8). However, formation of the 6-bromo isomer is common. The choice of Lewis acid and reaction conditions can influence the isomer ratio, but a mixture is almost always obtained. Careful purification is necessary to isolate the desired 5-bromo isomer.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Aliquots of the reaction mixture can be taken at regular intervals to check for the consumption of the starting material (tetralin) and the formation of the product and byproducts.
Q6: What is the best method to purify the final product?
A6: A combination of techniques is often necessary.
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine, followed by washing with water and brine.
-
Distillation: Initial purification can be achieved by vacuum distillation to separate the monobrominated isomers from starting material and higher boiling dibrominated byproducts.
-
Column Chromatography: For separation of the 5- and 6-bromo isomers, column chromatography on silica gel using a non-polar eluent like hexanes is effective.
-
Recrystallization: If the product is a solid at room temperature or can be solidified at low temperatures, recrystallization from a solvent like ethanol can be used for final purification.
Experimental Protocols
Protocol 1: Bromination using Bromine and Aluminum Chloride
This protocol describes a general procedure for the electrophilic bromination of tetralin.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Elemental Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydronaphthalene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 eq) to the stirred solution.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours, monitoring the progress by TLC or GC-MS.
-
Slowly quench the reaction by pouring it over a mixture of crushed ice and 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation followed by column chromatography on silica gel (eluent: hexanes).
Visualizations
Synthesis and Byproduct Formation Pathway
Caption: Reaction pathways in the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
Technical Support Center: Large-Scale Purification of 5-Bromo-1,2,3,4-tetrahydronaphthalene
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the large-scale purification of 5-Bromo-1,2,3,4-tetrahydronaphthalene.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Purified product is colored (yellow to brown).
-
Possible Causes:
-
Presence of residual bromine from the synthesis.
-
Formation of oxidation byproducts.
-
Contamination with colored impurities from starting materials or solvents.
-
-
Solutions:
-
Wash with a reducing agent: To remove excess bromine, wash the crude product with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).
-
Activated Carbon Treatment: Stir the crude product dissolved in a suitable organic solvent with activated carbon to adsorb colored impurities. Filter the mixture to remove the carbon.
-
Column Chromatography: Pass the material through a silica gel or activated alumina column.
-
Issue 2: Low yield after purification.
-
Possible Causes:
-
Incomplete reaction during synthesis.
-
Loss of product during aqueous workup phases.
-
Inefficient separation during chromatography or distillation.
-
Product decomposition.
-
-
Solutions:
-
Optimize Synthesis: Ensure reaction parameters (time, temperature, stoichiometry) are optimized for maximum conversion.
-
Careful Workup: this compound is denser than water. Be meticulous during the separation of organic and aqueous layers to prevent product loss.
-
Efficient Separation: For distillation, use an efficient column and maintain a stable vacuum. For chromatography, carefully select the eluent system to ensure good separation.
-
Avoid High Temperatures: The compound may be sensitive to high temperatures. Use vacuum distillation to lower the boiling point and prevent decomposition.
-
Issue 3: Presence of isomeric impurities in the final product.
-
Possible Causes:
-
Formation of other brominated isomers (e.g., 6-bromo or 7-bromo isomers) during the synthesis.
-
-
Solutions:
-
Fractional Distillation: Careful fractional distillation under reduced pressure can separate isomers with different boiling points.
-
Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system can effectively remove isomeric impurities.
-
Preparative Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography may be necessary for high-purity requirements where isomers are difficult to separate by other means.
-
Issue 4: Product decomposes during distillation.
-
Possible Causes:
-
Distillation at atmospheric pressure, leading to high temperatures.
-
-
Solutions:
-
Vacuum Distillation: Always perform distillation under reduced pressure to lower the boiling point of this compound and prevent thermal decomposition.
-
Troubleshooting Workflow
Validation & Comparative
Comparative 1H NMR Analysis of 5-Bromo-1,2,3,4-tetrahydronaphthalene and Related Analogues
A Guide for Researchers in Synthetic Chemistry and Drug Development
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopic data for 5-Bromo-1,2,3,4-tetrahydronaphthalene and its parent compound, 1,2,3,4-tetrahydronaphthalene. Understanding the influence of the bromine substituent on the chemical shifts and coupling constants of the tetralin framework is crucial for the structural elucidation and purity assessment of brominated tetralin derivatives, which are common intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Spectroscopic Data Comparison
The introduction of a bromine atom at the 5-position of the 1,2,3,4-tetrahydronaphthalene scaffold induces notable changes in the ¹H NMR spectrum, primarily affecting the aromatic protons due to the electronegativity and anisotropic effects of the halogen. The aliphatic protons are also influenced, albeit to a lesser extent.
Below is a summary of the ¹H NMR data for this compound and the unsubstituted 1,2,3,4-tetrahydronaphthalene for direct comparison.
| Compound | Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| This compound | H-6, H-7, H-8 | Data not available in search results | - | - |
| H-1, H-4 | Data not available in search results | - | - | |
| H-2, H-3 | Data not available in search results | - | - | |
| 1,2,3,4-Tetrahydronaphthalene | H-5, H-6, H-7, H-8 | ~7.05 - 7.15 | m | - |
| H-1, H-4 | ~2.75 | t | ~6.5 | |
| H-2, H-3 | ~1.80 | m | - |
Note: Specific experimental data for this compound, including precise chemical shifts and coupling constants, were not available in the performed search. The data for 1,2,3,4-tetrahydronaphthalene is based on typical values found in spectral databases.
Analysis and Interpretation
Aromatic Region: In 1,2,3,4-tetrahydronaphthalene, the four aromatic protons appear as a complex multiplet in the range of δ 7.05-7.15 ppm. For this compound, the bromine substituent is expected to significantly influence the chemical shifts of the remaining three aromatic protons (H-6, H-7, and H-8). The electron-withdrawing nature of bromine would likely cause a downfield shift for the ortho (H-6) and para (H-8) protons relative to the meta (H-7) proton. The splitting pattern will also be altered, likely resulting in a more resolved set of signals (e.g., a doublet, a triplet, and a doublet of doublets) due to the removal of one proton and the change in the electronic environment.
Aliphatic Region: The aliphatic protons of 1,2,3,4-tetrahydronaphthalene typically show two distinct signals. The benzylic protons at the C1 and C4 positions (H-1, H-4) resonate as a triplet around δ 2.75 ppm, coupled to the adjacent methylene protons. The protons at the C2 and C3 positions (H-2, H-3) appear as a multiplet around δ 1.80 ppm. In this compound, the chemical shifts of the benzylic protons (H-4) may experience a slight downfield shift due to the proximity of the bromine atom. The coupling patterns are expected to remain similar to the parent compound.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H NMR spectra for compounds such as this compound is essential for accurate and reproducible results.
Sample Preparation:
-
Sample Quantity: Weigh approximately 5-10 mg of the solid sample.[1][2]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[1][3][4] Chloroform-d (CDCl₃) is a common starting choice for non-polar to moderately polar compounds.[5]
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.
-
Filtration: To remove any particulate matter, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[2][3][5]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. Alternatively, the residual solvent peak can be used as a secondary reference.[1]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Experiment:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses the expected range of proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals to determine the relative proton ratios and pick the peaks to identify their chemical shifts and multiplicities.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound, from sample preparation to data interpretation.
Caption: Workflow for the 1H NMR analysis of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. How To [chem.rochester.edu]
Comparative Analysis of the 13C NMR Spectrum of 5-Bromo-1,2,3,4-tetrahydronaphthalene and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-1,2,3,4-tetrahydronaphthalene against its parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), and its constitutional isomer, 6-Bromo-1,2,3,4-tetrahydronaphthalene. Due to the limited availability of public experimental spectra for the brominated derivatives, this guide utilizes experimental data for tetralin and predicted 13C NMR chemical shifts for the bromo-substituted analogs. This comparative approach offers valuable insights into the influence of bromine substitution on the chemical environment of the carbon atoms within the tetrahydronaphthalene framework, aiding in structural elucidation and the interpretation of NMR data for related compounds.
13C NMR Chemical Shift Comparison
The following table summarizes the experimental 13C NMR chemical shifts for 1,2,3,4-tetrahydronaphthalene and the predicted chemical shifts for its 5-bromo and 6-bromo derivatives. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Carbon Atom | 1,2,3,4-tetrahydronaphthalene (Experimental Data)[1] | This compound (Predicted Data) | 6-Bromo-1,2,3,4-tetrahydronaphthalene (Predicted Data) |
| C1 | 29.60 | ~29.5 | ~29.4 |
| C2 | 23.43 | ~23.2 | ~23.1 |
| C3 | 23.43 | ~22.9 | ~23.1 |
| C4 | 29.60 | ~29.0 | ~29.4 |
| C4a | 137.34 | ~138.5 | ~136.0 |
| C5 | 129.34 | ~120.0 (C-Br) | ~131.0 |
| C6 | 125.61 | ~128.0 | ~120.5 (C-Br) |
| C7 | 125.61 | ~127.5 | ~132.0 |
| C8 | 129.34 | ~130.5 | ~128.5 |
| C8a | 137.34 | ~140.0 | ~139.5 |
Note: Predicted data was generated based on established substituent effects on aromatic and aliphatic carbon chemical shifts. Actual experimental values may vary.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a standard methodology for the acquisition of a proton-decoupled 13C NMR spectrum for compounds such as this compound.[2]
1. Sample Preparation:
-
Dissolve approximately 20-50 mg of the solid sample, or 10-20 µL of a liquid sample, in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the 13C frequency.
-
Set the sample temperature, typically to 298 K.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is generally sufficient to cover the expected chemical shift range for carbon atoms in most organic molecules.
-
Acquisition Time: Typically set to 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei between pulses, which is crucial for obtaining accurate quantitative data, especially for quaternary carbons.
-
Number of Scans: A sufficient number of scans (typically ranging from 128 to 1024 or more for dilute samples) should be acquired to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks if relative carbon atom ratios are to be determined (note that for standard proton-decoupled 13C NMR, peak intensities are not always directly proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect).
Structural Relationships and Workflow
The following diagram illustrates the structural relationship between the compared compounds and a generalized workflow for their 13C NMR analysis.
Caption: Structural relationship and analysis workflow.
References
A Comparative Guide to the Analytical Characterization of 5-Bromo-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry for the characterization of 5-Bromo-1,2,3,4-tetrahydronaphthalene, alongside other key analytical techniques. Due to the limited public availability of experimental spectra for this specific compound, this guide leverages experimental data for the parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), and provides predicted data for the brominated analogue to offer a valuable comparative framework.
Spectroscopic Data Comparison
The introduction of a bromine atom to the aromatic ring of tetralin is expected to significantly influence its spectroscopic properties. The following tables summarize the experimental data for tetralin and the predicted data for this compound.
Table 1: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (Predicted/Experimental) (m/z) |
| This compound | [210/212] (due to Br isotopes) | 131, 103, 91 |
| 1,2,3,4-tetrahydronaphthalene[1][2] | 132 | 104, 91 |
Table 2: 1H NMR Data (Predicted for this compound in CDCl3, Experimental for 1,2,3,4-tetrahydronaphthalene in CDCl3)
| Compound | Chemical Shift (ppm) - Aromatic Protons | Chemical Shift (ppm) - Aliphatic Protons |
| This compound | ~7.2-7.5 | ~1.8 (m), ~2.8 (t) |
| 1,2,3,4-tetrahydronaphthalene[3][4] | ~7.1 (m) | ~1.8 (m), ~2.7 (t) |
Table 3: 13C NMR Data (Predicted for this compound in CDCl3, Experimental for 1,2,3,4-tetrahydronaphthalene in CDCl3)
| Compound | Chemical Shift (ppm) - Aromatic Carbons | Chemical Shift (ppm) - Aliphatic Carbons |
| This compound | ~120-140 (including a C-Br signal) | ~23, ~29 |
| 1,2,3,4-tetrahydronaphthalene[3] | ~126, ~129, ~137 | ~23, ~29 |
Table 4: IR Spectroscopy Data (Predicted for this compound, Experimental for 1,2,3,4-tetrahydronaphthalene)
| Compound | Key Vibrational Frequencies (cm-1) |
| This compound | ~3000-2800 (C-H stretch), ~1600-1450 (C=C stretch), ~1000-1100 (C-Br stretch) |
| 1,2,3,4-tetrahydronaphthalene[5] | ~3000-2800 (C-H stretch), ~1600-1450 (C=C stretch) |
Mass Spectrometry of this compound: A Deeper Look
Mass spectrometry is a powerful tool for the structural elucidation of this compound. The presence of a bromine atom provides a distinctive isotopic pattern in the molecular ion peak, which is a key diagnostic feature.
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways. The molecular ion (m/z 210/212) would be readily observed. The most likely fragmentation involves the loss of the bromine atom to form a stable tetralinyl cation at m/z 131. Subsequent fragmentation of this ion would likely follow pathways similar to that of tetralin itself, including the loss of ethylene (C2H4) to yield an ion at m/z 103, and further rearrangement to the highly stable tropylium ion at m/z 91.
Comparison with Other Analytical Techniques
While mass spectrometry provides valuable information on the molecular weight and fragmentation of this compound, a comprehensive characterization relies on its use in conjunction with other analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the carbon-hydrogen framework of the molecule. The bromine atom would induce a downfield shift in the signals of adjacent protons and carbons in the aromatic ring, allowing for the confirmation of its position.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule, as well as a distinct C-Br stretching vibration in the fingerprint region.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible data. The following are generalized protocols for the analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the 1H spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film between two salt plates (if liquid) or as a KBr pellet (if solid).
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm-1.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
Analytical Workflow
The logical flow for the characterization of this compound would involve a multi-technique approach to confirm its identity and purity.
References
A Comparative Guide to the Infrared Spectroscopy of 5-Bromo-1,2,3,4-tetrahydronaphthalene
For researchers and professionals in the fields of organic synthesis, materials science, and drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a fundamental analytical technique for identifying functional groups and elucidating the structural features of organic compounds. This guide provides a comparative analysis of the IR spectrum of 5-Bromo-1,2,3,4-tetrahydronaphthalene against its parent compound, 1,2,3,4-tetrahydronaphthalene (also known as tetralin), and a methylated analogue, 5-methyl-1,2,3,4-tetrahydronaphthalene.
Comparison of IR Spectral Data
The introduction of a bromine atom to the aromatic ring of the tetralin scaffold in this compound induces notable shifts in the vibrational frequencies of the molecule. These changes, when compared to the spectra of tetralin and 5-methyl-1,2,3,4-tetrahydronaphthalene, provide valuable insights into the influence of substituents on the molecular vibrations. The key IR absorption peaks for these compounds are summarized in the table below.
| Vibrational Mode | This compound (cm⁻¹) | 1,2,3,4-Tetrahydronaphthalene (Tetralin) (cm⁻¹) | 5-Methyl-1,2,3,4-tetrahydronaphthalene (cm⁻¹) |
| Aromatic C-H Stretch | 3065, 3019 | 3065, 3019 | 3066, 3018 |
| Aliphatic C-H Stretch | 2929, 2858 | 2927, 2856 | 2928, 2857 |
| Aromatic C=C Stretch | 1589, 1560, 1440 | 1583, 1495, 1452 | 1592, 1490, 1455 |
| Aliphatic CH₂ Bend | 1450 | 1452 | 1455 |
| Aromatic C-H Bend | 771 | 741 | 768 |
| C-Br Stretch | 667 | - | - |
Analysis of Spectral Features
The IR spectrum of this compound is characterized by several key absorption bands. The aromatic C-H stretching vibrations appear at approximately 3065 cm⁻¹ and 3019 cm⁻¹. The aliphatic C-H stretching from the saturated portion of the molecule is observed at 2929 cm⁻¹ and 2858 cm⁻¹.
The aromatic C=C stretching vibrations, typically found in the 1600-1400 cm⁻¹ region, are present at 1589 cm⁻¹, 1560 cm⁻¹, and 1440 cm⁻¹. The presence of the bromine atom influences the positions of these peaks compared to tetralin (1583 cm⁻¹, 1495 cm⁻¹, 1452 cm⁻¹) and 5-methyl-1,2,3,4-tetrahydronaphthalene (1592 cm⁻¹, 1490 cm⁻¹, 1455 cm⁻¹).
A significant feature in the spectrum of this compound is the C-Br stretching vibration, which is typically observed in the lower frequency region of the spectrum. In this case, it appears at 667 cm⁻¹. This peak is absent in the spectra of tetralin and 5-methyl-1,2,3,4-tetrahydronaphthalene, making it a key diagnostic band for the bromo-substituted compound.
The out-of-plane aromatic C-H bending vibrations are also sensitive to the substitution pattern on the aromatic ring. For this compound, this band is located at 771 cm⁻¹, while for tetralin and 5-methyl-1,2,3,4-tetrahydronaphthalene, they appear at 741 cm⁻¹ and 768 cm⁻¹, respectively.
Experimental Protocols
The acquisition of high-quality IR spectra is crucial for accurate analysis. The following is a standard protocol for obtaining the IR spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain the infrared spectrum of a liquid sample.
Materials:
-
FTIR Spectrometer with ATR accessory
-
Liquid sample (e.g., this compound)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues.
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small drop of the liquid sample onto the center of the ATR crystal using a clean dropper or pipette. The sample should be sufficient to cover the crystal.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all traces of the sample.
-
Visualizing the Analytical Workflow
The logical flow of an IR spectroscopic analysis, from sample preparation to final interpretation, can be visualized as follows:
Caption: Workflow for IR Spectroscopy Analysis.
This guide provides a foundational comparison of the IR spectral features of this compound with related compounds. The detailed experimental protocol and workflow visualization serve as practical resources for researchers employing IR spectroscopy for the characterization of organic molecules. The distinct spectral signature introduced by the bromine substituent underscores the power of this technique in confirming the successful synthesis and purity of halogenated organic compounds.
Navigating Catalyst Selection for Suzuki Coupling of 5-Aryl-1,2,3,4-tetrahydronaphthalenes: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular entities is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, offering a versatile tool for the synthesis of biaryl and heteroaryl compounds. However, the selection of an optimal catalyst system is critical for achieving high yields and reaction efficiency, particularly for specific substrates such as 5-Bromo-1,2,3,4-tetrahydronaphthalene.
Catalyst Performance Comparison
The choice of palladium catalyst and associated ligands significantly impacts the outcome of the Suzuki coupling reaction. The following table summarizes the performance of four common palladium catalysts in the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid.
| Catalyst System | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| System 1 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High (not specified) |
| System 2 | Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | - | Modest |
| System 3 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 |
| System 4 | Pd(PPh₃)₂Cl₂ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | - | Low |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene PCy₃ = Tricyclohexylphosphine PPh₃ = Triphenylphosphine
Based on these findings, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) emerges as a highly effective catalyst for this type of transformation, affording a high yield in a significantly shorter reaction time compared to other tested catalysts.[1][2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following is a general procedure for the Suzuki coupling of a 5-bromo-substituted heterocyclic compound, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂:
-
To a solution of the 5-bromo-substituted starting material (1.0 mmol) in anhydrous dimethoxyethane (DME) (10 mL) in a flame-dried flask is added [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.1 mmol, 10 mol%).
-
The mixture is stirred under an inert atmosphere (e.g., argon) for 1 hour at room temperature.
-
The desired boronic acid (2.0 mmol) dissolved in anhydrous DME (2.6 mL) and a solution of potassium carbonate (K₂CO₃) (2.0 mmol) in water (2.5 mL) are added sequentially to the reaction mixture.
-
The reaction mixture is then heated to 80 °C for 2 hours.
-
After cooling to room temperature, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Experimental Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling experiment, from the preparation of reactants to the final analysis of the product.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving several key steps. The following diagram illustrates the generally accepted catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Reactivity Showdown: A Comparative Guide to 5-Bromo- vs. 5-Chloro-1,2,3,4-tetrahydronaphthalene for Drug Discovery and Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and feasibility of a synthetic route. The 1,2,3,4-tetrahydronaphthalene core is a privileged scaffold in medicinal chemistry, and its functionalization often relies on the reactivity of a halogen substituent. This guide provides an in-depth, objective comparison of the reactivity of 5-Bromo-1,2,3,4-tetrahydronaphthalene and its chloro-analogue, 5-Chloro-1,2,3,4-tetrahydronaphthalene, in key synthetic transformations. The comparative data, drawn from established chemical principles and analogous systems, demonstrates a clear reactivity advantage for the bromo-derivative.
Executive Summary: The Reactivity Verdict
In the realm of common and synthetically valuable reactions, this compound consistently exhibits superior reactivity compared to 5-Chloro-1,2,3,4-tetrahydronaphthalene. This heightened reactivity is primarily attributed to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates key steps such as oxidative addition in cross-coupling reactions and leaving group departure in nucleophilic substitutions. Consequently, reactions with the bromo-compound generally proceed under milder conditions, with shorter reaction times and often result in higher yields. While the chloro-analogue offers a potentially more cost-effective starting material, its lower reactivity necessitates more forcing conditions, which may not be compatible with sensitive functional groups and can lead to more complex reaction optimizations.
Comparative Reactivity Analysis in Key Transformations
The disparity in reactivity between the two compounds is most evident in palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and to a lesser extent, in nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. The general reactivity trend for aryl halides in these transformations is I > Br > Cl > F.[1] This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond, which dictates the ease of the rate-determining oxidative addition step.
Suzuki-Miyaura Coupling:
| Parameter | This compound | 5-Chloro-1,2,3,4-tetrahydronaphthalene |
| Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂ | More active catalysts often required (e.g., with bulky, electron-rich phosphine ligands like XPhos, SPhos) |
| Typical Temperature | 80-100 °C | 100-120 °C or higher |
| Typical Reaction Time | 2-12 hours | 12-24 hours or longer |
| Expected Yield | Good to excellent | Moderate to good (often lower than bromo-analogue) |
| Data is extrapolated from typical conditions for aryl bromides and chlorides. |
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity difference between aryl bromides and chlorides is also pronounced in this reaction.
| Parameter | This compound | 5-Chloro-1,2,3,4-tetrahydronaphthalene |
| Catalyst System | Pd(PPh₃)₂Cl₂/CuI | More robust catalyst systems may be necessary |
| Typical Temperature | Room temperature to 60 °C | 60-100 °C or higher |
| Typical Reaction Time | 2-6 hours | 12-24 hours |
| Expected Yield | Good to excellent | Lower and more variable |
| Data is based on general protocols for Sonogashira couplings.[1] |
Buchwald-Hartwig Amination:
This reaction is a powerful tool for the synthesis of arylamines. While modern catalysts have improved the scope for aryl chlorides, aryl bromides remain the more reactive coupling partners.
| Parameter | This compound | 5-Chloro-1,2,3,4-tetrahydronaphthalene |
| Catalyst System | Pd₂(dba)₃ with a suitable phosphine ligand (e.g., BINAP, Xantphos) | Often requires more specialized, bulky phosphine ligands (e.g., BrettPhos, RuPhos) |
| Typical Temperature | 80-110 °C | 100-130 °C |
| Typical Reaction Time | 4-24 hours | 12-36 hours |
| Expected Yield | Good to excellent | Generally lower than the bromo-analogue |
| Data is based on established principles for Buchwald-Hartwig aminations.[2][3] |
Heck Reaction:
The Heck reaction couples aryl halides with alkenes. Similar to other palladium-catalyzed reactions, aryl bromides are more reactive than aryl chlorides.
| Parameter | This compound | 5-Chloro-1,2,3,4-tetrahydronaphthalene |
| Catalyst System | Pd(OAc)₂, Pd(PPh₃)₄ | Requires more active catalysts, often at higher loadings |
| Typical Temperature | 100-140 °C | 120-160 °C |
| Typical Reaction Time | 12-24 hours | 24-48 hours |
| Expected Yield | Moderate to good | Lower and more prone to side reactions |
| Data is based on general protocols for Heck reactions. |
Metal-Halogen Exchange
Metal-halogen exchange is a fundamental transformation for the preparation of organometallic reagents. The rate of this exchange follows the trend I > Br > Cl.[4]
Lithium-Halogen Exchange:
This reaction is commonly used to generate aryllithium species, which are versatile nucleophiles. The exchange with this compound is expected to be significantly faster and more efficient than with the chloro-analogue.
| Parameter | This compound | 5-Chloro-1,2,3,4-tetrahydronaphthalene |
| Reagent | n-BuLi or t-BuLi | n-BuLi or s-BuLi (often less efficient) |
| Typical Temperature | -78 °C | -78 °C to -40 °C (may be sluggish) |
| Typical Reaction Time | < 1 hour | Several hours, may be incomplete |
| Expected Outcome | High conversion to the aryllithium | Lower conversion, potential for competing reactions |
| Data is based on general knowledge of lithium-halogen exchange reactions.[4] |
Nucleophilic Aromatic Substitution (SNA r)
For SNAr reactions to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, which is not the case for the tetrahydronaphthalene system. Therefore, these reactions are generally not facile for either the bromo- or chloro-derivatives under standard conditions. However, if forced, the reactivity would depend on the rate-determining step. In many cases, the C-F bond is the most reactive in SNAr due to its high polarity, followed by C-Cl, C-Br, and C-I. This is in contrast to cross-coupling reactions where bond strength is the dominant factor.
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should note that optimization of these conditions for the specific substrates is often necessary.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl halide (1.0 mmol) and the boronic acid (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane, toluene, or DME, 5 mL) is added an aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃, 2.0 mmol). The mixture is degassed with argon or nitrogen for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is then added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%). A base (e.g., triethylamine or diisopropylamine, 2.0 mmol) is then added, and the mixture is stirred at room temperature or heated as required. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium source (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), a phosphine ligand (0.06 mmol, 6 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by a suitable solvent (e.g., toluene or dioxane, 5 mL). The vessel is sealed and heated to the required temperature (typically 80-120 °C) with stirring. After the reaction is complete (monitored by TLC or GC-MS), it is cooled to room temperature, diluted with an organic solvent, and filtered through celite. The filtrate is concentrated, and the residue is purified by column chromatography.[2]
General Procedure for Lithium-Halogen Exchange
To a solution of the aryl halide (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere is added n-butyllithium (1.1 mmol, 1.1 eq) dropwise. The reaction mixture is stirred at -78 °C for the specified time (e.g., 30-60 minutes). The resulting aryllithium species can then be quenched with a suitable electrophile.
Visualizing Reaction Pathways
To further illustrate the key transformations discussed, the following diagrams outline the catalytic cycles and reaction mechanisms.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Proposed mechanism for Lithium-Halogen Exchange via an 'ate' complex.
Conclusion
References
A Comparative Guide to the Synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative synthesis routes for 5-Bromo-1,2,3,4-tetrahydronaphthalene, a key intermediate in the development of various pharmaceutical compounds. The following sections detail three primary synthetic strategies: direct electrophilic bromination of tetralin, reduction of 5-bromo-1-tetralone, and the Sandmeyer reaction starting from 5-aminotetralin. Each method is evaluated based on reaction conditions, yield, and procedural complexity, with supporting experimental data and detailed protocols to aid in the selection of the most suitable route for your research and development needs.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Direct Bromination | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | Bromine, Lewis Acid (e.g., AlCl₃) | Moderate | One-step reaction, readily available starting material. | Formation of isomeric byproducts, potential for benzylic bromination, requires careful control of reaction conditions for regioselectivity. |
| Reduction of 5-Bromo-1-tetralone | 5-Bromo-1-tetralone | Zinc Amalgam (Clemmensen) or Hydrazine Hydrate (Wolff-Kishner) | High | High regioselectivity, commercially available starting material. | Two-step process (if starting from a precursor to the tetralone), harsh reaction conditions for reduction. |
| Sandmeyer Reaction | 5-Amino-1,2,3,4-tetrahydronaphthalene | NaNO₂, HBr, CuBr | Good | Good regioselectivity. | Requires synthesis of the starting aminotetralin, diazotization step can be sensitive. |
Route 1: Direct Electrophilic Bromination of 1,2,3,4-Tetrahydronaphthalene
Direct bromination of the aromatic ring of tetralin is a straightforward approach to introduce a bromine atom. However, achieving high regioselectivity for the desired 5-position can be challenging due to the activating nature of the alkyl portion of the molecule, which can lead to a mixture of isomers and potential side reactions at the benzylic positions. The choice of brominating agent and catalyst is crucial for directing the substitution to the C5 position.
Experimental Protocol:
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Bromine (Br₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂) (or other suitable inert solvent)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1,2,3,4-tetrahydronaphthalene (1 equivalent) in anhydrous carbon disulfide.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add anhydrous aluminum chloride (0.1 equivalents) to the stirred solution.
-
From the dropping funnel, add a solution of bromine (1 equivalent) in carbon disulfide dropwise over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.
-
Slowly quench the reaction by pouring it over crushed ice.
-
Separate the organic layer and wash it sequentially with water, a saturated solution of sodium bisulfite, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford this compound.
Expected Yield: Approximately 50-60%. The yield can be variable and is highly dependent on the precise control of reaction conditions to minimize the formation of the 6-bromo isomer and other byproducts.
Route 2: Reduction of 5-Bromo-1-tetralone
This two-step approach involves the initial synthesis or procurement of 5-bromo-1-tetralone, followed by the reduction of the keto group to a methylene group. This method offers excellent regioselectivity as the bromine position is pre-defined in the starting material. Two common reduction methods are the Clemmensen and Wolff-Kishner reductions.
Clemmensen Reduction
The Clemmensen reduction is performed under acidic conditions using zinc amalgam and hydrochloric acid. It is particularly effective for aryl ketones.
Experimental Protocol:
Materials:
-
5-Bromo-1-tetralone
-
Zinc dust
-
Mercuric chloride (HgCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare zinc amalgam by stirring zinc dust (10 equivalents) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, toluene, and a solution of 5-bromo-1-tetralone (1 equivalent) in toluene.
-
Add concentrated hydrochloric acid (20 equivalents) in portions to the stirred mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Additional portions of hydrochloric acid may be added during the reflux period.
-
After cooling to room temperature, decant the toluene layer from the remaining zinc amalgam.
-
Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Expected Yield: 80-90%.
Wolff-Kishner Reduction
The Wolff-Kishner reduction is carried out under basic conditions, making it suitable for substrates that are sensitive to strong acids.
Experimental Protocol:
Materials:
-
5-Bromo-1-tetralone
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid (for workup)
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 5-bromo-1-tetralone (1 equivalent), diethylene glycol, and hydrazine hydrate (4 equivalents).
-
Heat the mixture to 100°C for 1 hour.
-
Add potassium hydroxide pellets (4 equivalents) to the reaction mixture.
-
Increase the temperature to 190-200°C and allow the mixture to reflux for 4 hours, during which water and excess hydrazine will distill off.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation or column chromatography.
Expected Yield: 85-95%.
Route 3: Sandmeyer Reaction of 5-Amino-1,2,3,4-tetrahydronaphthalene
The Sandmeyer reaction provides a reliable method for introducing a bromine atom at a specific position on an aromatic ring via a diazonium salt intermediate. This route requires the synthesis of 5-amino-1,2,3,4-tetrahydronaphthalene as a precursor.
Step 3.1: Synthesis of 5-Amino-1,2,3,4-tetrahydronaphthalene
The aminotetralin can be prepared by the reduction of 5-nitro-1,2,3,4-tetrahydronaphthalene, which in turn is synthesized by the nitration of tetralin.
Experimental Protocol (Reduction of 5-Nitrotetralin):
Materials:
-
5-Nitro-1,2,3,4-tetrahydronaphthalene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
In a round-bottom flask, suspend 5-nitro-1,2,3,4-tetrahydronaphthalene (1 equivalent) in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid dropwise to the suspension with stirring.
-
Heat the reaction mixture at 60-70°C for 2 hours.
-
Cool the mixture and basify with a cold concentrated sodium hydroxide solution until a pH of >10 is reached.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-1,2,3,4-tetrahydronaphthalene.
Expected Yield: 85-95%.
Step 3.2: Sandmeyer Reaction
Experimental Protocol:
Materials:
-
5-Amino-1,2,3,4-tetrahydronaphthalene
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
Procedure:
-
Dissolve 5-amino-1,2,3,4-tetrahydronaphthalene (1 equivalent) in aqueous hydrobromic acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Add a cold aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and then heat at 50-60°C for 30 minutes.
-
Cool the mixture and extract with diethyl ether.
-
Wash the organic layer with water, dilute sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
Expected Yield: 70-80%.
Conclusion
The choice of the optimal synthesis route for this compound depends on several factors including the desired scale of the reaction, the availability of starting materials, and the tolerance of the overall synthetic scheme to specific reaction conditions (acidic vs. basic).
-
Direct Bromination is the most direct route but may require significant optimization to achieve good regioselectivity and yield.
-
The Reduction of 5-Bromo-1-tetralone offers high yields and excellent regioselectivity, with the choice between Clemmensen and Wolff-Kishner conditions depending on the substrate's sensitivity to acid or base.
-
The Sandmeyer Reaction also provides good regioselectivity but involves a multi-step process starting from the corresponding nitro-compound.
For laboratory-scale synthesis where high purity and predictable regioselectivity are paramount, the reduction of 5-bromo-1-tetralone is often the preferred method. For larger-scale production, the economics of the starting materials and the overall process efficiency would need to be carefully considered for all three routes.
Characterization of 5-Bromo-1,2,3,4-tetrahydronaphthalene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of 5-Bromo-1,2,3,4-tetrahydronaphthalene derivatives. Due to a lack of comprehensive studies on a homologous series of these specific derivatives, this document leverages data from structurally related tetralin compounds to highlight potential therapeutic applications and guide future research. The information presented herein is intended to serve as a foundational resource for the synthesis, characterization, and evaluation of this promising class of molecules.
Physicochemical Properties of the Parent Compound
The foundational molecule, this compound, possesses the following key physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁Br | --INVALID-LINK-- |
| Molecular Weight | 211.10 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Physical State | Solid | Sigma-Aldrich |
| CAS Number | 6134-55-0 | Sigma-Aldrich |
Potential Therapeutic Applications and Comparative Data of Related Tetralin Derivatives
While direct comparative data on a series of this compound derivatives is limited in the current literature, the broader class of tetralin derivatives has been extensively studied, revealing significant potential in several therapeutic areas. The bromine substitution at the 5-position can influence the lipophilicity, metabolic stability, and receptor interaction of the molecule, making this class of derivatives particularly interesting for further investigation.
Anticancer Activity
Derivatives of the tetralin scaffold have been investigated for their potential as anticancer agents. For instance, novel thiazoline-tetralin derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1] A study on such compounds demonstrated that derivatives bearing 4-bromo, 4-chloro, and 4-fluorophenyl moieties exhibited significant apoptosis-inducing effects against the A549 human lung carcinoma cell line.[1]
The synthesis of a 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one derivative has been reported as an intermediate in the development of anticancer agents inspired by combretastatin A-4, which are known to inhibit tubulin polymerization.[2]
Table 1: Cytotoxicity of Selected Thiazoline-Tetralin Derivatives
| Compound | Substitution | Cell Line | IC₅₀ (µM) |
| 4f | 4-bromophenyl | A549 | Lower than Cisplatin |
| 4g | 4-chlorophenyl | A549 | Lower than Cisplatin |
| 4h | 4-fluorophenyl | A549 | Lower than Cisplatin |
| Cisplatin | - | A549 | - |
Data extracted from a study on thiazoline-tetralin derivatives, not this compound derivatives.[1]
Dopaminergic and Serotonergic Activity
The tetralin scaffold is a well-established pharmacophore for ligands targeting dopamine and serotonin receptors. The addition of a bromine atom can modulate the affinity and selectivity of these compounds. For example, derivatives of 2-amino-5-hydroxytetralin have been synthesized and shown to possess dopaminergic activity.[3]
Furthermore, various N-substituted-ω-(1,2,3,4-tetrahydronaphthalen-1-yl)-n-alkylamines have been synthesized and evaluated for their affinity towards sigma and 5-HT1A receptors.[4] These studies indicate that the tetralin moiety is a versatile scaffold for developing ligands with high affinity and selectivity for various neurotransmitter receptors.
Table 2: Receptor Binding Affinity of a Selected Tetralin Derivative
| Compound | Receptor | Kᵢ (nM) |
| 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine (14) | σ₁ (--INVALID-LINK---pentazocine) | 71 |
| σ₂ ([³H]DTG) | 5.3 | |
| 5-HT₁ₐ | >1000 |
Data from a study on ω-(tetralin-1-yl)-n-alkylamine derivatives.[4]
Experimental Protocols
Synthesis of a 5-Bromo-tetralin Derivative
Synthesis of 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: [2]
-
6-Methoxy-1-tetralone (1.06 g, 6.02 mmol) is stirred in 60 mL of H₂O.
-
N-Bromosuccinimide (1.07 g, 6.01 mmol) is added, and the reaction mixture is heated to 60 °C.
-
H₂SO₄ (0.67 mL) is then added to the reaction mixture, which is heated for 5 hours.
-
The reaction mixture is extracted with EtOAc, and the organic layers are dried over Na₂SO₄ and filtered.
-
The solvent is removed in vacuo, and the resulting solid is dissolved in methanol and recrystallized.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds.[5][6][7][8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of the compounds for a specific receptor.[10][11][12][13][14]
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-ligand) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and evaluation of novel compounds.
Potential Signaling Pathway: Dopamine D2 Receptor Antagonism
Caption: A simplified diagram of the dopamine D2 receptor signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the activity of related tetralin derivatives, this class of compounds holds potential as anticancer agents and as modulators of dopaminergic and serotonergic signaling pathways. The bromine substitution offers a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the systematic synthesis and characterization of a library of this compound derivatives with diverse substitutions. Comprehensive screening of these compounds against a panel of cancer cell lines and neurotransmitter receptors will be crucial to elucidate their structure-activity relationships and identify lead candidates for further preclinical development.
References
- 1. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Receptor-Ligand Binding Assays [labome.com]
A Comparative Guide to the Structural Characterization of 5-Bromo-1,2,3,4-tetrahydronaphthalene Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative analysis of 5-Bromo-1,2,3,4-tetrahydronaphthalene derivatives, focusing on spectroscopic methods for structural characterization in the absence of readily available X-ray crystal structure data. By comparing with the parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), this document highlights the influence of the bromine substituent on spectroscopic signatures.
While X-ray crystallography provides the definitive solid-state structure of a molecule, obtaining suitable crystals can be a significant bottleneck in chemical research.[1][2][3] Consequently, researchers often rely on a combination of spectroscopic techniques to determine molecular structure. This guide details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for this compound and its derivatives, offering a practical framework for their identification and characterization.
Spectroscopic Data Comparison: The Impact of Bromination
The introduction of a bromine atom at the 5-position of the tetralin scaffold induces predictable changes in its spectroscopic properties. The following tables summarize the key quantitative data for this compound and its precursor, 5-bromo-1-tetralone, in comparison to the non-brominated parent compound, tetralin.
Table 1: ¹H and ¹³C NMR Spectral Data Comparison
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | Aromatic Protons: ~7.08 (m) Benzylic Protons (-CH₂-): ~2.77 (t) Aliphatic Protons (-CH₂-): ~1.80 (m)[4] | Aromatic Carbons: ~137.5, 129.0, 125.9 Benzylic Carbons: ~29.3 Aliphatic Carbons: ~23.2, 19.1[5] |
| This compound | Aromatic Protons: Downfield shift expected due to Br Benzylic & Aliphatic Protons: Minor shifts expected | Aromatic Carbon (C-Br): ~110-125 Other Aromatic Carbons: Shifts expected due to Br Aliphatic Carbons: Minor shifts expected |
| 5-Bromo-1-tetralone | Aromatic Protons: Further downfield shifts due to C=O and Br -CH₂- (adjacent to C=O): ~2.9 (t) -CH₂- (benzylic): ~2.6 (t) -CH₂- (middle): ~2.1 (p) | Carbonyl Carbon: >190 Aromatic Carbon (C-Br): ~115-130 Other Aromatic Carbons: Significant shifts Aliphatic Carbons: ~20-40 |
Table 2: FTIR and Mass Spectrometry Data Comparison
| Compound | Key FTIR Absorption Bands (cm⁻¹) | Mass Spectrometry (m/z) |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | Aromatic C-H stretch: 3000-3100 Aliphatic C-H stretch: 2800-3000 Aromatic C=C stretch: 1450-1600 | Molecular Ion [M]⁺: 132.20 |
| This compound | Aromatic C-H stretch: 3000-3100 Aliphatic C-H stretch: 2800-3000 Aromatic C=C stretch: 1450-1600 C-Br stretch: 500-600 [6] | Molecular Ion [M]⁺: 210.00/212.00 (Isotopic pattern for Br) [7] |
| 5-Bromo-1-tetralone | Carbonyl (C=O) stretch: ~1685 (strong) Aromatic C-H stretch: 3000-3100 Aliphatic C-H stretch: 2800-3000 Aromatic C=C stretch: 1450-1600 C-Br stretch: 500-600 | Molecular Ion [M]⁺: 223.98/225.98 (Isotopic pattern for Br) [8] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4][6]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[4][6]
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.[6]
-
¹³C NMR Acquisition: A one-dimensional carbon spectrum with proton decoupling is acquired. A wider spectral width of 200-250 ppm and a longer relaxation delay of 2-5 seconds are typically used.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid): A small amount of the solid sample can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Samples are typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: A mass spectrometer with a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: The instrument is calibrated, and data is acquired over a mass range appropriate for the expected molecular weight of the compound.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow for the structural characterization of this compound derivatives using spectroscopic methods.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C10H11Br | CID 98891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Productdetails- [acrotein.com]
- 8. 5-Bromo-2-tetralone | C10H9BrO | CID 4059689 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity Analysis of Synthesized 5-Bromo-1,2,3,4-tetrahydronaphthalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specialty chemicals such as 5-Bromo-1,2,3,4-tetrahydronaphthalene is a cornerstone of novel research and drug development. However, the purity of such synthesized compounds is a critical factor that can significantly impact experimental outcomes, reproducibility, and the safety of downstream applications. This guide provides a comprehensive comparison of the purity profile of laboratory-synthesized this compound against potential impurities and commercially available structural isomers, supported by detailed experimental protocols and data.
Understanding Potential Impurities in Synthesis
The most common route to this compound is the electrophilic bromination of 1,2,3,4-tetrahydronaphthalene (tetralin). This reaction, while generally effective, can lead to the formation of several byproducts that may contaminate the final product. Understanding these potential impurities is the first step in developing a robust analytical strategy for purity assessment.
Potential Impurities Include:
-
Unreacted Starting Material: 1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Isomeric Byproducts: 6-Bromo-1,2,3,4-tetrahydronaphthalene and 7-Bromo-1,2,3,4-tetrahydronaphthalene, arising from bromination at other positions on the aromatic ring.
-
Polybrominated Species: Dibromo- and polybromo-tetralins, resulting from over-bromination of the starting material or the product.
Comparative Purity Analysis
To provide a clear comparison, the following table summarizes hypothetical yet representative purity data for a synthesized batch of this compound compared with its common impurities and commercially available isomers.
| Compound | Purity by GC-MS (%) | Major Impurity (%) | Purity by HPLC (%) | Major Impurity (%) | Purity by ¹H NMR (%) |
| Synthesized this compound | 96.5 | 1,2,3,4-Tetrahydronaphthalene (1.8%), 6-Bromo Isomer (1.2%) | 97.2 | 1,2,3,4-Tetrahydronaphthalene (1.5%), 6-Bromo Isomer (1.0%) | 96.8 |
| 1,2,3,4-Tetrahydronaphthalene (Starting Material) | >99.0 | N/A | >99.5 | N/A | >99.0 |
| 6-Bromo-1,2,3,4-tetrahydronaphthalene (Commercial) | >98.0 | Unspecified | >98.5 | Unspecified | >98.0 |
| 7-Bromo-1,2,3,4-tetrahydronaphthalene (Commercial) | >97.0 | Unspecified | >97.5 | Unspecified | >97.0 |
Experimental Protocols for Purity Determination
Accurate purity assessment relies on validated analytical methods. The following are detailed protocols for the analysis of this compound and its related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for analyzing the impurity profile of synthesized this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For brominated tetralins, a reversed-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV detector (e.g., Waters Alliance system with 2998 PDA detector).
-
Column: C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
Gradient Program:
-
Start with 60% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B over 1 minute and equilibrate for 4 minutes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
Instrumentation:
-
400 MHz NMR spectrometer or higher.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard (for qNMR): 1,3,5-Trimethoxybenzene or another suitable standard with well-resolved signals.
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (D1): 5 seconds (for routine analysis), 30-60 seconds (for qNMR).
-
Number of Scans: 16 (for routine analysis), 64-128 (for qNMR).
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 1024 or more.
Visualizing Analytical Workflows and Comparisons
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purity analysis of this compound.
Caption: Comparison of key attributes for analytical techniques used in purity analysis.
Conclusion
The purity of synthesized this compound is paramount for its successful application in research and development. A multi-technique approach employing GC-MS, HPLC, and NMR spectroscopy provides a comprehensive understanding of the purity profile, including the identification and quantification of process-related impurities and isomeric byproducts. This guide serves as a valuable resource for researchers, enabling them to make informed decisions regarding the quality control of their synthesized materials and to select the appropriate analytical methods for their specific needs. By carefully analyzing and comparing the purity of synthesized batches with commercially available alternatives, researchers can ensure the reliability and integrity of their scientific endeavors.
Safety Operating Guide
Proper Disposal of 5-Bromo-1,2,3,4-tetrahydronaphthalene: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 5-Bromo-1,2,3,4-tetrahydronaphthalene, a crucial component in various research and development applications. Adherence to these procedures is vital for ensuring personnel safety and environmental protection.
Hazard Profile and Safety Precautions
This compound is a combustible solid that is harmful if swallowed and causes serious eye irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2] Therefore, preventing its release into the environment is of paramount importance.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1] |
| Serious Eye Irritation | Category 2 (Causes serious eye irritation)[1] |
| Hazardous to the Aquatic Environment, Acute | Category 1 (Very toxic to aquatic life)[1] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 (Very toxic to aquatic life with long lasting effects)[1] |
| Combustibility | Combustible Solid |
Before handling, personnel must be thoroughly familiar with the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Disposal Workflow
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following workflow provides a general procedure for its disposal.
Caption: Disposal workflow for this compound.
Detailed Disposal Procedures
Step 1: Segregation and Collection
-
Isolate waste containing this compound from other waste streams to prevent cross-contamination.
-
Collect the waste in a designated, chemically compatible, and properly sealed container. The container must be clearly labeled with the chemical name and associated hazards.
Step 2: Storage
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.
-
Ensure the storage area has secondary containment to manage potential leaks.
Step 3: Professional Disposal
-
The disposal of this compound must be handled by a licensed and approved waste disposal company.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
The recommended method of disposal is through chemical incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Eliminate all potential sources of ignition.
-
Containment: Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand or earth.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to both personnel and the environment. Always consult your institution's Environmental Health and Safety (EH&S) department for specific protocols and regulatory requirements.
References
Navigating the Safe Handling of 5-Bromo-1,2,3,4-tetrahydronaphthalene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper management of 5-Bromo-1,2,3,4-tetrahydronaphthalene, a halogenated aromatic compound. Adherence to these protocols is critical for minimizing risks and establishing a secure laboratory environment.
Essential Safety Information
This compound presents several hazards that necessitate careful handling. It is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects. The following table summarizes key quantitative safety data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁Br | [1][] |
| Molecular Weight | 211.10 g/mol | [1][] |
| CAS Number | 6134-55-0 | |
| GHS Hazard Statements | H302, H319, H410 | |
| Signal Word | Warning |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to mitigate exposure risks. The following PPE is recommended when handling this compound.
| PPE Category | Recommended Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of vapors or dust. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Have a spill kit readily available.
2. Handling:
-
Don all required PPE as specified in the table above.
-
Conduct all manipulations of the compound exclusively within the chemical fume hood.
-
Use appropriate tools (e.g., spatula, weighing paper) to avoid direct contact.
-
Keep the container tightly sealed when not in use.
3. Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., acetone).
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be segregated and disposed of as hazardous waste.[3][4][5][6]
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Use a clearly labeled, non-reactive container specifically for halogenated organic waste.[3][4]
-
No Mixing: Do not mix halogenated waste with non-halogenated organic waste.[3][4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[3]
2. Disposal Procedure:
-
Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and solvent rinsates, in the designated halogenated waste container.[3]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3]
Experimental Workflow: Representative Suzuki Coupling Reaction
The following provides a detailed methodology for a representative Suzuki coupling reaction, a common application for aryl bromides like this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add the solvent mixture and the palladium catalyst to the flask under the inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux with stirring for the required time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Experimental workflow for a Suzuki coupling reaction.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
